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  • Product: 1-(2,6-Dimethoxypyridin-3-yl)ethanol
  • CAS: 1207739-92-1

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 1-(2,6-dimethoxypyridin-3-yl)ethanol

Abstract: This technical guide provides a detailed spectroscopic and analytical profile of 1-(2,6-dimethoxypyridin-3-yl)ethanol, a substituted pyridine derivative of interest to researchers in medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed spectroscopic and analytical profile of 1-(2,6-dimethoxypyridin-3-yl)ethanol, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Pyridine scaffolds are foundational in drug development, and a thorough understanding of their structural and electronic properties is paramount for rational drug design and the development of novel molecular entities.[1][2][3] This document outlines the core principles and detailed protocols for the characterization of this specific molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for unambiguous structural elucidation and quality control.

Molecular Structure and Functional Group Analysis

1-(2,6-dimethoxypyridin-3-yl)ethanol is a secondary alcohol featuring a highly substituted pyridine ring. The key functional groups that define its chemical and spectroscopic behavior are:

  • 2,6-dimethoxypyridine Ring: An electron-rich aromatic system. The two methoxy groups significantly influence the electronic environment of the pyridine ring protons and carbons.

  • Secondary Alcohol (-CH(OH)CH₃): This group is characterized by a chiral center and will give rise to distinct signals in NMR and a prominent absorption band in IR spectroscopy. Its fragmentation pattern in mass spectrometry is also highly predictable.

A precise understanding of this structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Rationale: Experimental Choices

The selection of appropriate experimental parameters is critical for acquiring high-quality, interpretable NMR spectra.

  • Solvent Selection: The choice of a deuterated solvent is the first and most crucial step.[4][5]

    • Chloroform-d (CDCl₃): This is often the first choice for many organic molecules due to its excellent solubilizing power for a wide range of compounds, low viscosity which yields sharp signals, and relative affordability.[6][7] Its residual proton peak at ~7.26 ppm and carbon peaks at ~77.16 ppm are well-defined and rarely interfere with signals from the analyte.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent, useful if the compound has poor solubility in CDCl₃.[7] A key advantage of DMSO-d₆ is its ability to slow down the chemical exchange of the hydroxyl proton, often allowing its signal to be observed as a distinct multiplet with clear coupling to the adjacent methine proton. However, its high boiling point can make sample recovery difficult.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm, providing a reliable reference point.

Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-resolution NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.8 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Add TMS (if not in solvent) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, & Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate to TMS (0.00 ppm) J->K L Integrate & Analyze K->L

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified 1-(2,6-dimethoxypyridin-3-yl)ethanol and dissolve it in 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean vial.[6] Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be homogenized through a process called shimming.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical settings include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.[2]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, resulting in a single peak for each unique carbon atom. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[2]

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated using the TMS signal at 0.00 ppm.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1-(2,6-dimethoxypyridin-3-yl)ethanol. These predictions are based on established chemical shift principles and data from analogous pyridine and alcohol-containing structures.[8][9][10]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d, J ≈ 8.0 Hz1HH-4Aromatic proton adjacent to the ethanol-bearing carbon, deshielded.
~ 6.35d, J ≈ 8.0 Hz1HH-5Aromatic proton ortho to a methoxy group, significantly shielded.
~ 5.10q, J ≈ 6.5 Hz1HCH -OHMethine proton, coupled to the adjacent methyl group (quartet).
~ 4.00s3HOCH₃ (C-6)Methoxy protons, singlet.
~ 3.95s3HOCH₃ (C-2)Methoxy protons, singlet. Slightly different environment from the other OCH₃.
~ 2.50br s1HCH-OH Hydroxyl proton, often broad and may not show coupling in CDCl₃.
~ 1.50d, J ≈ 6.5 Hz3HCH(OH)-CH₃ Methyl protons, coupled to the methine proton (doublet).

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 162.0C-2Pyridine carbon attached to methoxy group, deshielded.
~ 158.5C-6Pyridine carbon attached to methoxy group, deshielded.
~ 139.0C-4Aromatic CH carbon.
~ 125.0C-3Pyridine carbon bearing the ethanol substituent.
~ 105.0C-5Aromatic CH carbon, shielded by ortho-methoxy group.
~ 65.0C H-OHsp³ carbon attached to the hydroxyl group.
~ 53.5OC H₃Carbon of the methoxy groups.
~ 24.0CH(OH)-C H₃sp³ carbon of the terminal methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expertise & Rationale: Analytical Choices

For a liquid or low-melting solid like 1-(2,6-dimethoxypyridin-3-yl)ethanol, the "thin film" method is ideal. It involves placing a drop of the neat compound between two salt plates (NaCl or KBr). This avoids the use of solvents which could introduce interfering signals and is simpler than preparing a KBr pellet.

Protocol: FTIR Data Acquisition (Thin Film Method)
  • Plate Preparation: Ensure the salt plates are clean and dry by polishing them with a soft cloth and rinsing with a dry, volatile solvent like anhydrous dichloromethane.

  • Sample Application: Place one drop of the neat liquid sample onto the surface of one salt plate.

  • Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition: Place the assembled plates in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

Predicted Spectroscopic Data

The IR spectrum will be dominated by absorptions corresponding to the alcohol and dimethoxy-pyridine moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3400 - 3200Strong, BroadO-H StretchAlcohol (intermolecular H-bonding)[12][13]
3100 - 3000MediumC-H Stretchsp² C-H (Aromatic)
2980 - 2850MediumC-H Stretchsp³ C-H (Alkyl and Methoxy)
1600 - 1570Medium-StrongC=C / C=N StretchPyridine Ring Vibrations[9]
1480 - 1440MediumC-H BendCH₃ Bending
1300 - 1000StrongC-O StretchAlcohol (C-OH) and Ether (Ar-O-CH₃)[11][13]
~ 800StrongC-H BendAromatic C-H Out-of-Plane Bending

The most diagnostic peak will be the broad O-H stretch around 3300 cm⁻¹, which is a clear indicator of the alcohol functional group.[14] The strong C-O stretching band between 1300-1000 cm⁻¹ further confirms the presence of both the alcohol and ether groups.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns.

Expertise & Rationale: Ionization Method
  • Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[15] This process imparts significant energy, leading to extensive and reproducible fragmentation. While the molecular ion (M⁺) peak may be weak or absent for alcohols, the resulting fragmentation pattern is highly characteristic and provides a "fingerprint" that is invaluable for structural confirmation.[15][16]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is less likely to cause fragmentation. It typically produces a protonated molecule, [M+H]⁺. This method is ideal for confirming the molecular weight but provides less structural information from fragmentation compared to EI.[17]

For a comprehensive analysis, using EI is preferable for gaining structural insight.

Protocol: EI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[17]

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or, more commonly, through the injector of a Gas Chromatograph (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Fragmentation Pattern

The molecular weight of 1-(2,6-dimethoxypyridin-3-yl)ethanol (C₉H₁₃NO₃) is 183.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 183. The primary fragmentation pathways for alcohols under EI are α-cleavage and dehydration.[15][16]

MS_Fragmentation cluster_pathways Primary Fragmentation Pathways M Molecular Ion (M⁺) m/z = 183 F1 Fragment 1 m/z = 168 M->F1 - •CH₃ (α-cleavage) F2 Fragment 2 m/z = 165 M->F2 - H₂O (Dehydration) F3 Fragment 3 m/z = 152 M->F3 - •OCH₃

Caption: Predicted primary EI-MS fragmentation pathways.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z ValueProposed FragmentFragmentation Pathway
183[C₉H₁₃NO₃]⁺Molecular Ion (M⁺)
168[M - CH₃]⁺α-Cleavage: Loss of the methyl radical from the ethanol side chain. This is often the base peak for secondary alcohols.[16]
165[M - H₂O]⁺Dehydration: Loss of a water molecule.[15][16]
152[M - OCH₃]⁺Loss of a methoxy radical from the pyridine ring.
138[M - CH₃ - CH₂O]⁺Further fragmentation.

The most diagnostic fragment is expected at m/z 168, resulting from the highly favorable α-cleavage that produces a resonance-stabilized oxonium ion.[16]

Conclusion

The structural characterization of 1-(2,6-dimethoxypyridin-3-yl)ethanol can be confidently achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predicted data within this guide serve as a robust framework for the synthesis, purification, and analysis of this compound, ensuring high standards of scientific integrity and facilitating its use in further research and development.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.).
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • BenchChem. (n.d.). Spectroscopic comparison of Pyridine-2,4,6-tricarboxylic acid and its ester derivatives.
  • Scribd. (n.d.). NMR Solvent Selection Guidelines.
  • IJEI JOURNAL. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • BenchChem. (n.d.). Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide.
  • PMC. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • ijres.org. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
  • Chemistry LibreTexts. (2020, May 30). 11.4: Interpretting IR Spectra.
  • Doc Brown's Advanced Organic Chemistry. (2026, February 24). C2H6O CH3CH2OH infrared spectrum of ethanol.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra.
  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • YouTube. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE.
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.
  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • OENO One. (n.d.). SUPPLEMENTARY DATA.

Sources

Exploratory

1-(2,6-Dimethoxypyridin-3-yl)ethanol (CAS 1207739-92-1): A Technical Guide to Synthesis, Structural Logic, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(2,6-dimethoxypyridin-3-yl)ethanol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1) is a highly specialized, versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) [1]. Featuring a pyridine core flanked by two strongly electron-donating methoxy groups and a 1-hydroxyethyl substituent, this molecule offers a unique combination of steric shielding, altered basicity, and hydrogen-bonding capacity.

This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores the mechanistic rationale for its integration into targeted therapies and coordination complexes [2].

Physicochemical Profiling and Structural Logic

The utility of 1-(2,6-dimethoxypyridin-3-yl)ethanol stems directly from its electronic topology. The methoxy groups at the C2 and C6 positions exert a strong positive mesomeric (+M) effect, which significantly increases the electron density across the pyridine ring [3].

Mechanistic Implications of the Scaffold
  • Modulated Basicity: The electron-donating nature of the methoxy groups increases the electron density on the pyridine nitrogen, altering its pKa​ compared to unsubstituted pyridine. This makes the nitrogen a more effective hydrogen-bond acceptor, a critical feature when designing hinge-binding motifs for kinase inhibitors [3].

  • Metabolic Stability: The placement of methoxy groups at the 2 and 6 positions sterically and electronically blocks these sites from cytochrome P450-mediated N-oxidation and hydroxylation, thereby extending the biological half-life of derived pharmacophores.

  • Chiral Center: The secondary alcohol at the C3 position introduces a chiral center. Depending on the synthetic route, isolating the enantiopure (R)- or (S)-enantiomer allows researchers to probe stereospecific interactions within target protein binding pockets.

Quantitative Data Summary

Table 1: Physicochemical and Identification Properties

PropertyValueCausality / Relevance in Design
CAS Number 1207739-92-1Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C9​H13​NO3​ Defines the atomic composition and mass constraints.
Molecular Weight 183.20 g/mol Low molecular weight ensures derived APIs remain within Lipinski's Rule of 5.
MDL Number MFCD29764388Cross-reference for cheminformatics databases[1].
Hydrogen Bond Donors 1 (OH group)Facilitates critical interactions with target protein residues.
Hydrogen Bond Acceptors 4 (N, 3x O)Enhances aqueous solubility and target binding affinity.

Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable method for synthesizing 1-(2,6-dimethoxypyridin-3-yl)ethanol is the chemoselective reduction of its corresponding ketone, 1-(2,6-dimethoxypyridin-3-yl)ethanone.

Rationale and Causality

Sodium borohydride ( NaBH4​ ) in methanol is selected over stronger reducing agents (like LiAlH4​ ) to ensure absolute chemoselectivity. The goal is to reduce the carbonyl group to a secondary alcohol without risking the reductive cleavage of the methoxy groups or over-reduction of the electron-rich pyridine ring.

Step-by-Step Experimental Workflow

Step 1: Reaction Setup

  • Charge a dry, round-bottom flask with 1-(2,6-dimethoxypyridin-3-yl)ethanone (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Cool the mixture to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic degradation of NaBH4​ in methanol, ensuring controlled hydride transfer.

Step 2: Reagent Addition and In-Process Control 3. Add NaBH4​ (1.5 eq) portion-wise over 15 minutes. 4. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours. 5. Self-Validation Check: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the UV-active ketone spot and the appearance of a lower- Rf​ alcohol spot confirms conversion.

Step 3: Quenching and Workup 6. Quench the reaction by slowly adding saturated aqueous NH4​Cl solution at 0°C. Causality: A mild acidic quench destroys excess borohydride without risking the acid-catalyzed dehydration of the newly formed secondary alcohol into a vinyl pyridine derivative. 7. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification 8. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield 1-(2,6-dimethoxypyridin-3-yl)ethanol as a colorless oil or white solid (>90% yield). Confirm purity via 1H NMR and LC-MS.

SynthesisWorkflow Start 1-(2,6-dimethoxypyridin-3-yl)ethanone (Starting Material) Reagent NaBH4 / MeOH (0°C to RT) Start->Reagent Reaction Chemoselective Reduction (TLC Monitoring) Reagent->Reaction Quench Sat. NH4Cl Quench (Prevents Dehydration) Reaction->Quench Complete conversion Extraction EtOAc Extraction & Brine Wash Quench->Extraction Purification Silica Gel Chromatography (Hexane/EtOAc) Extraction->Purification Product 1-(2,6-dimethoxypyridin-3-yl)ethanol CAS: 1207739-92-1 (Yield: >90%) Purification->Product >95% Purity (NMR)

Fig 1. Chemoselective reduction workflow for 1-(2,6-dimethoxypyridin-3-yl)ethanol synthesis.

Applications in Drug Discovery and Materials Science

The 1-(2,6-dimethoxypyridin-3-yl)ethanol scaffold is not merely a passive structural element; it actively participates in advanced molecular recognition paradigms.

Halogen and Hydrogen Bonding in Target Binding

Recent advancements in rational drug design have highlighted the importance of non-covalent interactions beyond standard hydrogen bonding. The electron-rich nature of the 2,6-dimethoxypyridine ring makes it an excellent candidate for participating in halogen bonding —a highly directional interaction where the electron-dense pyridine nitrogen or methoxy oxygens act as Lewis bases interacting with the σ -hole of halogenated ligands or protein residues [4].

Simultaneously, the 1-hydroxyethyl group serves as a versatile hydrogen bond donor/acceptor, allowing the molecule to anchor itself firmly within the hydrophilic pockets of target enzymes, such as the hinge region of kinases.

Coordination Chemistry and Antitumor Agents

Beyond traditional small-molecule inhibitors, 2,6-dimethoxypyridine derivatives are heavily utilized in the synthesis of organometallic therapeutics. For instance, incorporating the 2,6-dimethoxypyridine motif into ligands for Ruthenium(II) complexes (e.g., [Ru(N−N)2​(L)]2+ ) has been shown to yield potent DNA intercalators. These complexes exhibit strong in vitro DNA binding affinity and significant antitumor activity against HeLa cell lines by disrupting mitochondrial membrane potential and inducing apoptosis [5]. The methoxy groups enhance the lipophilicity of the complex, facilitating cellular uptake.

PharmUtility Core 1-(2,6-dimethoxypyridin- 3-yl)ethanol Scaffold Sub1 2,6-Dimethoxy Groups Core->Sub1 Sub2 1-Hydroxyethyl Group Core->Sub2 Sub3 Pyridine Ring Core->Sub3 Effect1 Electron Donation & Steric Shielding Sub1->Effect1 Effect2 Chiral Center & H-Bond Donor/Acceptor Sub2->Effect2 Effect3 Pi-Stacking & Halogen Bonding Sub3->Effect3 App1 Kinase Inhibitor Hinge Binders Effect1->App1 App2 Ru(II) Intercalation Complexes Effect1->App2 Effect2->App1 Effect3->App2

Fig 2. Structural logic and pharmacological utility of the dimethoxypyridine scaffold.

Conclusion

1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS 1207739-92-1) represents a masterclass in rational chemical design. By combining the profound electron-donating effects of dual methoxy groups with the versatile reactivity of a secondary alcohol, this intermediate provides medicinal chemists with a powerful tool for navigating complex structure-activity relationship (SAR) landscapes. Whether utilized in the synthesis of highly selective kinase inhibitors or advanced Ru(II) metallo-drugs, its structural logic ensures enhanced metabolic stability, precise target binding, and optimized physicochemical properties.

References

  • Stucky, M. M., et al. "Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine." ResearchGate. (2026). Available at:[Link]

  • Nucleosides, Nucleotides & Nucleic Acids. "Synthesis, structural characterization, in vitro DNA binding, and antitumor activity properties of Ru(II) compounds containing 2(2,6-dimethoxypyridine-3-yl)-1H-imidazo(4,5-f)[1, 10]phenanthroline." PubMed (2020). Available at: [Link]

Foundational

Advanced Functionalization of 2,6-Dimethoxypyridine: A Comprehensive Technical Guide

Executive Summary 2,6-Dimethoxypyridine (DMP) is a privileged heterocyclic scaffold widely utilized in organic synthesis, pharmaceutical development, and materials science. Synthesized classically via nucleophilic aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dimethoxypyridine (DMP) is a privileged heterocyclic scaffold widely utilized in organic synthesis, pharmaceutical development, and materials science. Synthesized classically via nucleophilic aromatic substitution (SNAr) from 2,6-dichloropyridine[1], its unique electronic architecture—driven by the synergistic electron-donating properties of two methoxy groups—fundamentally alters the reactivity of the pyridine ring. This whitepaper critically examines the functionalization of 2,6-dimethoxypyridine, detailing the causality behind its regioselectivity, its role in advanced cross-coupling, and its capacity for transition-metal-promoted dearomatization.

Electronic Architecture and Causality of Reactivity

The chemical behavior of DMP is dictated by the strong mesomeric (+M) effect of the methoxy groups at the C2 and C6 positions.

Mechanistic Causality: In an unsubstituted pyridine ring, the electronegative nitrogen atom withdraws electron density, rendering the ring electron-deficient and highly resistant to electrophilic aromatic substitution (SEAr). However, in DMP, the oxygen lone pairs donate electron density directly into the π -system via resonance. This elevates the HOMO energy of the ring and heavily localizes electron density at the C3 and C5 positions[2]. Consequently, DMP acts as an electron-rich aromatic system, readily undergoing electrophilic attack while its sterically shielded nitrogen lone pair allows it to function as a non-nucleophilic base or a sterically demanding ligand[3].

G DMP 2,6-Dimethoxypyridine (Electron-Rich Scaffold) Halogenation Electrophilic Halogenation (C3-Position) DMP->Halogenation NBS, Mild Conditions Dearomatization W(0)-Promoted Dearomatization (2-Azadiene Synthon) DMP->Dearomatization TpW(NO)(PMe3) Ligand Non-Nucleophilic Base / Ligand (C-H Activation) DMP->Ligand Steric Bulk & +M Effect CrossCoupling Photoredox/Ni Cross-Coupling (sp3-sp2 Bond Formation) Halogenation->CrossCoupling Borylation & Dual Catalysis

Fig 1. Core functionalization pathways of 2,6-dimethoxypyridine.

Regioselective Halogenation: The Gateway to Cross-Coupling

Halogenation is a critical prerequisite for generating versatile building blocks like boronic acids. Bromination of DMP using N-bromosuccinimide (NBS) proceeds under remarkably mild conditions.

Mechanistic Causality: The C3 position is para to the C6 methoxy group and ortho to the C2 methoxy group. This dual activation stabilizes the cationic Wheland intermediate exclusively at C3. Because the activation is so profound, the reaction achieves complete regioselectivity without the need for harsh conditions (like Br2 in acetic acid), preventing over-bromination[2].

Protocol 1: Mild Regioselective C3-Bromination

Self-Validating Note: Conducting this reaction in darkness is critical to suppress competing radical-mediated side reactions, ensuring a purely electrophilic pathway.

  • Preparation: Dissolve 1.0 mmol of 2,6-dimethoxypyridine in 5.0 mL of anhydrous acetonitrile (CH3CN) in a round-bottom flask.

  • Reagent Addition: Add 1.0 equivalent of N-bromosuccinimide (NBS) to the solution.

  • Reaction Conditions: Wrap the flask in aluminum foil to maintain complete darkness. Stir the reaction mixture at room temperature.

  • Monitoring: Follow the reaction progress via 1H NMR spectroscopy. The disappearance of the C3/C5 proton signals and the emergence of an AB spin system confirm mono-bromination.

  • Workup: Upon complete consumption of the starting material, evaporate the solvent under reduced pressure. The residue will be a mixture of 3-bromo-2,6-dimethoxypyridine and succinimide.

  • Purification: Isolate the crude bromoderivative via flash chromatography to yield the pure product in near-quantitative yield (~99%)[2].

Transition-Metal Catalyzed Cross-Coupling

Functionalized DMP derivatives are highly effective in cross-coupling reactions. For instance, 2,6-dimethoxypyridine-3-boronic acid is heavily utilized in Suzuki-Miyaura couplings to construct complex pharmaceutical architectures[4]. Furthermore, potassium 3-(trifluoroborato)-2,6-dimethoxypyridine serves as a robust reagent in orthogonal cross-coupling platforms[5].

Mechanistic Causality: The trifluoroborate moiety protects the boron center from premature transmetalation. This allows for selective, sequential cross-coupling in the presence of other reactive sites. Upon activation by a base, it undergoes efficient Pd-catalyzed C(sp2)-C(sp2) bond formation[5].

Protocol 2: Suzuki-Miyaura Elaboration with DMP-Trifluoroborate
  • Setup: Charge a reaction vial with the aryl halide substrate (1.0 eq) and potassium 3-(trifluoroborato)-2,6-dimethoxypyridine (1.2 eq).

  • Catalyst Loading: Add Pd(OAc)2 (10 mol %) and the biaryl phosphine ligand XPhos (20 mol %).

  • Base Addition: Introduce K3PO4 (3.0 eq) to facilitate the activation of the trifluoroborate.

  • Solvent System: Suspend the mixture in a 4:1 solvent system of Dioxane:H2O.

  • Execution: Degas the mixture thoroughly, seal the vial, and heat at 90 °C for 22 hours under an inert atmosphere.

  • Isolation: Cool to room temperature, extract with an organic solvent, and purify via chromatography to obtain the C3-arylated derivative[5].

Dearomatization and 2-Azadiene Synthon Generation

A highly specialized functionalization involves the dearomatization of the pyridine ring, a process that is typically thermodynamically forbidden due to the high resonance energy of aromatic heterocycles.

Mechanistic Causality: Coordination of DMP to a π -basic tungsten(0) complex, specifically TpW(NO)(PMe3), localizes the remaining π -electrons. This η2 -coordination chemically transforms the aromatic ring into an electron-rich 2-azadiene. This overcomes the massive thermodynamic penalty, allowing the coordinated DMP to readily undergo Diels-Alder cycloadditions with a full range of dienophiles (alkenes and alkynes) to form azabicyclo[2.2.2]octadiene complexes[6].

Dearomatization DMP 2,6-Dimethoxypyridine (Aromatic) Coordination η2-Coordination (Dearomatization) DMP->Coordination W_Complex TpW(NO)(PMe3) (π-Basic Tungsten) W_Complex->Coordination Azadiene Electron-Rich 2-Azadiene Synthon Coordination->Azadiene Electron Localization Cycloadduct Azabicyclo[2.2.2]octadiene Complex Azadiene->Cycloadduct Diels-Alder Cycloaddition Dienophile Alkenes / Alkynes (Dienophiles) Dienophile->Cycloadduct

Fig 2. Tungsten-promoted dearomatization of 2,6-dimethoxypyridine into a 2-azadiene synthon.

DMP in Ligand Design and Bioinorganic Chemistry

Beyond acting as a substrate, the DMP scaffold is utilized in coordination chemistry and catalysis:

  • C-H Activation Ligand: In Pd(II)-catalyzed cross-coupling of C(sp3)-H bonds with arylsilanes, DMP was evaluated as a directing ligand. However, its significant steric bulk and strong electron-donating nature negatively impacted the catalytic efficiency (yielding only 13%). This provided critical mechanistic insight, proving that less sterically hindered quinolines are required to outcompete homocoupling in this specific pathway[3].

  • Bioinorganic Complexes: DMP is integrated into octahedral Ru(II) complexes (e.g., with 1H-imidazo[4,5-f][1,10]phenanthroline) to create DNA-intercalating agents. The unique electronic properties of the DMP moiety enhance the DNA binding affinity and drive in vitro anticancer activity against HeLa cell lines via apoptosis and mitochondrial membrane potential disruption[7].

Quantitative Data Summary

Table 1: Comparative Reactivity & Yields in 2,6-Dimethoxypyridine Functionalization

Reaction / ApplicationReagents / Catalyst SystemTarget PositionYield / OutcomeRef
Electrophilic Bromination NBS, CH3CN, DarknessC3~99% (Quantitative)[2]
Diels-Alder Cycloaddition TpW(NO)(PMe3), DienophilesC3-C4 (Azadiene)Diastereomer Precipitation[6]
Suzuki-Miyaura Coupling Pd(OAc)2, XPhos, K3PO4C3 (via Boronate)High Conversion[5]
C(sp3)-H Arylation Pd(OAc)2, AgF, ArylsilaneN/A (Ligand Role)13% (Steric Hindrance)[3]

References

1.[1] 2,6-Dimethoxypyridine | 6231-18-1 - Benchchem Source: benchchem.com URL:

2.[4] 2,6-Dimethoxypyridine-3-boronic acid - Chem-Impex Source: chemimpex.com URL:

3.[6] Tungsten-Promoted Diels−Alder Cycloaddition of Pyridines: Dearomatization of 2,6-Dimethoxypyridine Generates a Potent 2-Azadiene Synthon | Organometallics - ACS Publications Source: acs.org URL:

4.[5] Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis | PNAS Source: pnas.org URL:

5.[3] Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes | Journal of the American Chemical Society Source: acs.org URL:

6.[7] Synthesis, structural characterization, in vitro DNA binding, and antitumor activity properties of Ru(II) compounds containing 2(2,6-dimethoxypyridine-3-yl)-1H-imidazo(4,5-f)[1, 10]phenanthroline - PubMed Source: nih.gov URL:

7.[2] Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide Source: thieme-connect.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification and Chiral Resolution Strategies for 1-(2,6-Dimethoxypyridin-3-yl)ethanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemical purification and enantiomeric separation of 1-(2,6-dimetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemical purification and enantiomeric separation of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Molecular Context & Chromatographic Causality

1-(2,6-dimethoxypyridin-3-yl)ethanol is a highly functionalized, chiral secondary alcohol frequently utilized as a building block in medicinal chemistry. The molecule presents unique chromatographic challenges due to its structural features:

  • Electronic Enrichment & Silanophilic Activity: The two strongly electron-donating methoxy groups at the 2- and 6-positions significantly enrich the electron density of the pyridine ring[1]. This increases the basicity of the pyridine nitrogen, making it highly prone to secondary interactions with free silanol groups on standard normal-phase silica, which manifests as severe peak tailing.

  • Steric Shielding: The methoxy groups provide steric hindrance around the nitrogen. While this slightly modulates its pKa, it necessitates careful pH control during reverse-phase separation to ensure predictable retention times.

  • Chirality: The stereocenter at the benzylic-like position requires specialized chiral stationary phases (CSPs) for enantiomeric resolution. Because enantiomers of heteroaryl alcohols often exhibit divergent biological and pharmacokinetic activities, absolute chiral purity is a non-negotiable quality attribute[2].

Strategic Purification Workflow

The purification strategy is designed as a three-tier, self-validating system. Each phase acts as a discrete quality gate, ensuring that only material meeting specific purity thresholds progresses to the next, more resource-intensive step.

G cluster_enantiomers Crude Crude Reaction Mixture (Racemic Alcohol + Impurities) NP Phase 1: Normal Phase Flash (Silica + 1% TEA) Removes non-polar impurities Crude->NP Hexane/EtOAc Gradient RP Phase 2: Reverse Phase HPLC (C18, pH 10) Achieves >99% chemical purity NP->RP Intermediary Pool (TLC Validated) SFC Phase 3: Chiral SFC (Chiralpak AS-H, CO2/MeOH) Separates Enantiomers RP->SFC Pure Racemate (LC-MS Validated) Enant1 (1R)-1-(2,6-dimethoxypyridin-3-yl)ethanol >99% ee SFC->Enant1 Peak 1 (SFC Validated) Enant2 (1S)-1-(2,6-dimethoxypyridin-3-yl)ethanol >99% ee SFC->Enant2 Peak 2 (SFC Validated)

Workflow for the isolation and enantiomeric resolution of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Execution Protocols

Phase 1: Normal Phase Flash Chromatography (Desalting and Primary Isolation)

Causality: Crude reaction mixtures (e.g., from the Grignard addition to 3-acetyl-2,6-dimethoxypyridine) contain non-polar dimeric byproducts and unreacted ketones. A silica gel matrix is ideal for bulk separation, but the mobile phase must be basified to suppress the aforementioned silanol-pyridine interactions.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the crude is highly viscous, dry-load it onto Celite to ensure a narrow injection band.

  • Column Equilibration: Equilibrate a 40–63 µm silica flash column with 100% Hexane containing 1% Triethylamine (TEA). Note: The TEA dynamically coats the acidic silanol sites on the silica, preventing the basic pyridine nitrogen from sticking and streaking.

  • Gradient Elution: Run a gradient from 0% to 40% Ethyl Acetate in Hexane (maintaining 1% TEA throughout the run).

  • Self-Validation Step: Spot the collected fractions on a silica TLC plate. Develop in 30% EtOAc/Hexane. Visualize using a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain. The target secondary alcohol will rapidly reduce KMnO₄, appearing as a bright yellow spot against a purple background. Pool fractions containing only the single target spot.

Phase 2: Reverse Phase Preparative HPLC (Chemical Polishing)

Causality: To achieve >99% chemical purity before chiral resolution, closely eluting structural regioisomers must be removed. A high-pH mobile phase (pH ~10) ensures the pyridine nitrogen remains entirely deprotonated. This maximizes the molecule's hydrophobic retention on the C18 stationary phase, yielding sharp, well-resolved peaks.

  • System Setup: Install a Waters XBridge C18 Prep Column (19 x 250 mm, 5 µm). This column utilizes ethylene-bridged hybrid (BEH) technology, which is structurally stable at high pH levels.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Solvent B: MS-grade Acetonitrile (MeCN).

  • Method: Inject the pooled, concentrated material from Phase 1. Run a linear gradient of 10% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Self-Validation Step: Analyze the main peak via analytical LC-MS. The target compound must exhibit a single sharp UV peak at 280 nm and a corresponding[M+H]⁺ mass-to-charge ratio of m/z 184.09 .

Phase 3: Chiral Supercritical Fluid Chromatography (SFC)

Causality: SFC is the industry gold standard for the chiral resolution of pyridinyl ethanols. Supercritical CO₂ offers high diffusivity and low viscosity, allowing for rapid mass transfer and high flow rates without excessive backpressure. The addition of a basic modifier (Diethylamine) to the co-solvent is critical; it prevents the pyridine nitrogen from interacting destructively with the chiral selector's carbamate linkages.

  • Column Selection: Utilize a Chiralpak AS-H (Amylose tris[(S)-alpha-methylbenzylcarbamate]) column, 21 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic 15% Methanol (containing 0.1% Diethylamine) / 85% supercritical CO₂.

  • Parameters: Set the system backpressure to 120 bar, column temperature to 35°C, and flow rate to 50 mL/min.

  • Self-Validation Step: Perform analytical SFC on the collected fractions. Baseline resolution ( Rs​>1.5 ) must be observed. Enantiomeric excess (ee) must be calculated via peak area integration, confirming >99% ee for both the (1R) and (1S) fractions before final solvent lyophilization.

Quantitative Data Summary

ParameterPhase 1 (Normal Phase)Phase 2 (RP-HPLC)Phase 3 (Chiral SFC)
Target Purity >85% (Chemical)>99% (Chemical)>99.5% (Enantiomeric)
Yield Recovery 80 - 90%75 - 85%40 - 45% (per enantiomer)
Key Impurities Removed Ketones, dimers, saltsRegioisomers, trace organicsOpposite enantiomer
Validation Method TLC (KMnO₄ stain)LC-MS (m/z 184.09)Analytical Chiral SFC ( Rs​>1.5 )

References

  • Bentabed-Ababsa, G., et al. "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships." Belarusian State University (BSU), 2016. 1

  • Aldabalde, V., et al. "Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent." Taylor & Francis, 2008. 2

  • Crasto, A. M. "New Drug Approvals: Varenicline and Chiral Separation of Pyridinyl Ethanols." RSSing / Worlddrugtracker, 2008.

Sources

Application

Application Note: Strategic Utilization of 1-(2,6-Dimethoxypyridin-3-yl)ethanol in Advanced API Synthesis

Introduction & Chemical Significance In contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

In contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1) has emerged as a critical chemical intermediate[1][2].

The structural architecture of this compound features a pyridine core flanked by two electron-donating methoxy groups at the C2 and C6 positions, coupled with a 1-hydroxyethyl moiety at the C3 position. This specific substitution pattern is highly prized in drug development for several reasons:

  • Metabolic Stability: The 2,6-dimethoxy substitution sterically and electronically shields the pyridine nitrogen, reducing its basicity and mitigating the risk of rapid oxidative metabolism (e.g., N-oxidation by CYPs)[3].

  • Scaffold Versatility: The secondary alcohol serves as a versatile synthetic handle, allowing for divergent functionalization into ketones, chiral amines, or complex ethers. Such motifs are heavily utilized in the synthesis of next-generation diarylquinoline antimycobacterials (e.g., Bedaquiline analogues) and various kinase inhibitors[3][4].

Physicochemical Profiling

Understanding the baseline properties of 1-(2,6-dimethoxypyridin-3-yl)ethanol is essential for solvent selection and reaction optimization. The compound is typically encountered as a colorless to pale-yellow viscous oil or low-melting solid, depending on enantiomeric purity[2][5].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 1-(2,6-dimethoxypyridin-3-yl)ethanol
CAS Registry Number 1207739-92-1[1]
Molecular Formula C9H13NO3[2]
Molecular Weight 183.20 g/mol [2]
MDL Number MFCD29764388[2]
SMILES String CC(O)c1ccc(OC)nc1OC[2]
Solubility Profile Soluble in DCM, THF, EtOAc, and Methanol; sparingly soluble in water[5][6].

Mechanistic Reactivity & Synthetic Causality

As a Senior Application Scientist, it is crucial to understand why specific reagents are selected when working with this intermediate. The electron-rich nature of the 2,6-dimethoxypyridine ring dictates the reaction conditions:

  • Avoidance of Strong Aqueous Acids: The methoxy groups at the 2- and 6-positions can undergo hydrolysis to yield pyridones under harsh, heated acidic conditions (e.g., refluxing aqueous HCl or HBr). Therefore, transformations of the 1-hydroxyethyl group must employ anhydrous or mild conditions.

  • Oxidation Strategy: When converting the secondary alcohol to a ketone (1-(2,6-dimethoxypyridin-3-yl)ethan-1-one), mild oxidants such as Dess-Martin Periodinane (DMP) or Swern oxidation conditions are preferred over Jones reagent. This prevents over-oxidation or oxidative cleavage of the electron-rich aromatic system[4].

  • Nucleophilic Displacement: Direct displacement of the hydroxyl group is unfavorable. Activation via the Appel reaction (using CBr₄/PPh₃) is highly effective. It proceeds via a phosphonium intermediate, allowing for the stereospecific inversion (SN2) of the chiral center without the need for strongly acidic halogenating agents[7].

G A 1-(2,6-dimethoxypyridin-3-yl)ethanol CAS: 1207739-92-1 B Oxidation (DMP or Swern) A->B D Activation (Appel Rxn) A->D F Mitsunobu Reaction A->F C 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one (Ketone Intermediate) B->C Mild conditions E 3-(1-bromoethyl)-2,6-dimethoxypyridine (Electrophilic Hub) D->E SN2 Inversion G Chiral Ether/Amine Derivatives F->G Direct Substitution

Divergent synthetic workflows utilizing 1-(2,6-dimethoxypyridin-3-yl)ethanol as a building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure experimental integrity at every stage.

Protocol A: Mild Oxidation to 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one

Objective: Convert the secondary alcohol to a versatile acetyl functional group for subsequent condensation or reductive amination[4].

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1-(2,6-dimethoxypyridin-3-yl)ethanol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (DMP) (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.

    • Causality: DMP is chosen because it operates at near-neutral pH, preventing the acid-catalyzed deprotection of the methoxy groups.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute with 1 mL EtOAc, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (lower Rf) should be completely consumed, replaced by a new, UV-active spot (higher Rf). LC-MS should confirm the mass [M+H]+ = 182.2.

  • Quenching & Workup: Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 30 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing product degradation.

  • Isolation: Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone.

Protocol B: Stereospecific Halogenation via Appel Reaction

Objective: Activate the hydroxyl group for nucleophilic substitution while preserving the methoxy ethers[7].

  • Preparation: Dissolve 1-(2,6-dimethoxypyridin-3-yl)ethanol (1.0 eq, 5.0 mmol) and Triphenylphosphine (PPh₃) (1.5 eq, 7.5 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL) under an inert atmosphere. Cool to 0 °C.

  • Reagent Addition: Slowly add Carbon Tetrabromide (CBr₄) (1.5 eq, 7.5 mmol) dissolved in 10 mL THF dropwise over 15 minutes.

    • Causality: The Appel reaction generates the highly reactive phosphonium bromide intermediate in situ. This avoids the use of aqueous HBr, which would protonate the pyridine nitrogen and potentially cleave the methoxy groups.

  • Reaction Execution: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation (IPC 2): Monitor via TLC (20% EtOAc in Hexanes). The formation of triphenylphosphine oxide (TPPO) will be visible at the baseline. The product will appear as a distinct UV-active spot.

  • Isolation: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (Hexanes to 10% EtOAc/Hexanes) to isolate 3-(1-bromoethyl)-2,6-dimethoxypyridine.

Comparative Data & Process Optimization

To assist researchers in selecting the appropriate activation pathway, the following table summarizes the quantitative data and operational parameters for modifying the 1-hydroxyethyl group.

Table 2: Comparative Activation Strategies for the 1-Hydroxyethyl Group

Activation MethodReagentsTypical YieldStereochemical OutcomePrimary Causality for Selection
Oxidation DMP, DCM, 0 °C to rt85 - 92%N/A (Achiral Ketone)Mildest conditions; avoids cleavage of methoxy groups[4].
Halogenation (Appel) CBr₄, PPh₃, THF, 0 °C75 - 82%Inversion (SN2)Avoids strong protic acids; excellent for generating electrophiles[7].
Mesylation MsCl, Et₃N, DCM, 0 °C90 - 95%RetentionRapid activation for immediate in situ displacement; highly scalable.
Mitsunobu DEAD, PPh₃, Nucleophile60 - 75%Inversion (SN2)One-pot direct substitution; ideal for complex, sensitive nucleophiles.

Safety, Handling, and Storage

As with all highly functionalized pyridine derivatives, strict adherence to safety protocols is mandatory[6].

  • Toxicity & Irritation: 2,6-dimethoxypyridine derivatives are classified as skin and eye irritants (H315, H318) and may cause respiratory irritation (H335)[6].

  • PPE Requirements: Handle exclusively in a certified chemical fume hood. Mandatory PPE includes nitrile gloves, chemical safety goggles, and a standard laboratory coat[6].

  • Storage Conditions: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and mineral acids[6].

References

  • National Institutes of Health (NIH) / PMC. "Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit". Nih.gov. Available at:[Link]

  • MDPI. "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline". Mdpi.com. Available at: [Link]

Sources

Method

Application Note: Derivatization of 1-(2,6-dimethoxypyridin-3-yl)ethanol for GC-MS Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Synthetic Chemistry Methodology: Silylation (TMS-Ether For...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Synthetic Chemistry Methodology: Silylation (TMS-Ether Formation) via BSTFA + 1% TMCS

Introduction & Mechanistic Rationale

The molecule 1-(2,6-dimethoxypyridin-3-yl)ethanol is a highly functionalized pyridine derivative featuring a secondary alcohol group. In Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen of this hydroxyl (-OH) group presents a significant analytical challenge. Active hydrogens are highly prone to hydrogen bonding with the silanol groups on the stationary phase of the GC column. If left untreated, this interaction leads to thermal instability, severe peak tailing, reduced detector sensitivity, and poor quantitative reproducibility .

To circumvent these chromatographic artifacts, silylation is employed to replace the active hydrogen with a non-polar, volatile trimethylsilyl (TMS) group. The reagent of choice for this transformation is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .

The Causality of Reagent Selection: Because the hydroxyl group in 1-(2,6-dimethoxypyridin-3-yl)ethanol is a secondary alcohol, it is sterically hindered compared to primary alcohols. Using BSTFA alone often results in incomplete derivatization. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is critical. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor and driving the reaction to >99% completion . Furthermore, anhydrous pyridine is utilized as an aprotic solvent. Pyridine not only solubilizes the polar analyte but also acts as an acid scavenger, neutralizing the HCl byproduct formed by TMCS and accelerating the reaction kinetics .

Derivatization Workflow

G A 1-(2,6-dimethoxypyridin-3-yl)ethanol (Active -OH Group) B Azeotropic Drying (Remove H2O) A->B C Add BSTFA + 1% TMCS & Anhydrous Pyridine B->C D Thermal Incubation (65°C for 30 min) C->D E TMS-Ether Derivative (GC-Amenable) D->E

GC-MS Silylation Workflow for 1-(2,6-dimethoxypyridin-3-yl)ethanol using BSTFA/TMCS.

Experimental Protocol: A Self-Validating System

As a standard of scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standardization to track instrument drift, a derivatization blank to rule out reagent artifacts, and an active completeness check to ensure absolute data fidelity.

Reagents & Materials
  • Analyte: 1-(2,6-dimethoxypyridin-3-yl)ethanol standard.

  • Reagent: BSTFA + 1% TMCS (GC Derivatization Grade).

  • Solvent: Anhydrous Pyridine (Stored over molecular sieves).

  • Internal Standard (IS): Tridecane (100 µg/mL in anhydrous hexane).

Step-by-Step Methodology
  • Sample Aliquoting & Azeotropic Drying: Transfer 1.0 mg of the analyte into a 2.0 mL amber glass GC vial. If the sample is dissolved in a protic solvent (e.g., methanol or water), evaporate it to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Protic solvents and moisture will competitively react with BSTFA, hydrolyzing the reagent into hexamethyldisiloxane (HMDSO) and causing reaction failure .

  • Solvent & IS Addition: Add 100 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to ensure complete dissolution. Add 10 µL of the Tridecane IS solution.

  • Reagent Addition (Fume Hood Required): Add 100 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap. Causality: Maintaining a minimum 2:1 molar excess of the silylating reagent to active hydrogens ensures pseudo-first-order kinetics, pushing the equilibrium entirely toward the TMS-ether formation.

  • Thermal Incubation: Place the vial in a dry block heater at 65°C for 30 minutes. Causality: Elevated temperature provides the necessary thermal energy to overcome the activation energy barrier imposed by the steric hindrance of the secondary alcohol.

  • Cooling & Validation: Remove the vial and allow it to cool to room temperature (approx. 5 minutes) before GC-MS injection. Self-Validation Check: Concurrently prepare a Derivatization Blank (Pyridine + IS + BSTFA/TMCS, no analyte) to identify background siloxane peaks originating from column bleed or reagent degradation.

Quantitative Optimization & Data Presentation

To establish the optimal conditions for this specific pyridine-alcohol, time and temperature parameters were evaluated against relative yield and peak symmetry.

Table 1: Optimization of Derivatization Parameters for 1-(2,6-dimethoxypyridin-3-yl)ethanol

Temperature (°C)Time (min)Catalyst (TMCS %)Relative Yield (%)Peak Tailing Factor (Tf)Analytical Observation
25 (Room Temp)300%45%1.85Incomplete reaction; severe tailing due to residual -OH.
65300%78%1.42Thermal energy improves yield, but lack of catalyst limits completion.
65 30 1% >99% 1.05 Optimal conditions; complete conversion, excellent peak symmetry.
80601%>99%1.06Unnecessary thermal stress; risk of pyridine evaporation/vial pressure.

GC-MS Analytical Parameters & Completeness Check

Once derivatized, the molecular weight of the compound shifts from 183.09 g/mol to 255.13 g/mol (addition of the TMS group, mass 72).

Table 2: Recommended GC-MS Instrument Parameters

ParameterSpecification
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)
Injection Mode Split 10:1, 1.0 µL injection volume
Inlet Temperature 250°C
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.0 mL/min
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
MS Ionization Electron Impact (EI), 70 eV
Target m/z (Derivative) m/z 255 (M+), m/z 240 [M-CH3]+, m/z 165 [M-TMSOH]+

The Completeness Check (Self-Validation): During data analysis, the analyst must extract the ion chromatogram (EIC) for m/z 183 (the intact, underivatized alcohol). The complete absence of a peak at m/z 183, coupled with a strong signal at m/z 255 , serves as the definitive, self-validating proof that the derivatization protocol was 100% successful.

References

  • Preparation of TMS Derivatives for GC/MS California Institute of Technology (CalTech) URL: [Link]

  • Derivatization reagents for GC Macherey-Nagel URL: [Link]

Application

Application Note: Optimized Protocol for the O-Acylation of 1-(2,6-Dimethoxypyridin-3-yl)ethanol

Introduction & Mechanistic Rationale The functionalization of heteroaryl alcohols is a critical transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The compound[1] presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of heteroaryl alcohols is a critical transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The compound[1] presents a unique challenge for O-acylation due to its specific structural features. As a secondary 1-arylethanol derivative, the hydroxyl group is subject to inherent steric hindrance, which is further exacerbated by the adjacent bulky 2-methoxy group on the electron-rich pyridine ring.

Historically, pyridine was utilized as both solvent and base for esterifications; however, it is often sluggish or completely ineffective for sterically hindered secondary alcohols[2]. To overcome this activation barrier, is employed as a hyper-nucleophilic catalyst[3]. DMAP accelerates acylation reactions by several orders of magnitude compared to pyridine[2]. The catalytic superiority of DMAP stems from the resonance-donating effect of its para-dimethylamino group, which heavily stabilizes the highly reactive N-acylpyridinium intermediate, allowing the reaction to proceed under mild conditions[4].

Catalytic Cycle & Mechanistic Pathway

The acylation of 1-(2,6-dimethoxypyridin-3-yl)ethanol relies on a well-established nucleophilic catalysis pathway[4]:

  • Activation : DMAP rapidly attacks the acylating agent (e.g., acetic anhydride) to form a solvent-separated N-acylpyridinium ion pair.

  • Nucleophilic Attack : The secondary alcohol of 1-(2,6-dimethoxypyridin-3-yl)ethanol attacks the activated carbonyl. Due to the steric bulk of the substrate, this is the rate-determining step[4].

  • Turnover : An auxiliary base (e.g., Triethylamine or DIPEA) deprotonates the resulting tetrahedral intermediate, releasing the O-acylated product and regenerating the active DMAP catalyst[3].

Mechanism A Acyl Donor (e.g., Ac2O) + DMAP Catalyst B N-Acylpyridinium Intermediate A->B Fast C 1-(2,6-dimethoxypyridin-3-yl)ethanol Nucleophilic Attack B->C Rate-determining D Tetrahedral Intermediate C->D E O-Acylated Product + Protonated DMAP D->E Elimination F Auxiliary Base (TEA) Regenerates DMAP E->F F->A Catalyst Turnover

DMAP-catalyzed acylation mechanism for 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Experimental Design & Reaction Optimization

To establish a high-yielding protocol, various catalytic systems were evaluated. The quantitative data below demonstrates the necessity of the DMAP/DIPEA system in a non-polar solvent (Dichloromethane, DCM) to achieve quantitative conversion while suppressing side reactions.

Table 1: Optimization of Acylation Conditions (1.0 mmol scale, 1.2 eq Ac₂O)

CatalystBase (Equiv)SolventTime (h)Yield (%)Mechanistic Rationale
NonePyridine (10.0)Pyridine24< 10Pyridine is a weak nucleophile; steric hindrance prevents attack[2].
DMAP (10 mol%)Pyridine (10.0)Pyridine1245DMAP forms intermediate, but pyridine as solvent complicates workup.
DMAP (10 mol%)TEA (1.5)DCM4> 92TEA efficiently regenerates DMAP; DCM provides excellent solubility.
DMAP (10 mol%) DIPEA (1.5) DCM 4 > 95 DIPEA minimizes side reactions due to its non-nucleophilic nature.

Detailed Step-by-Step Methodology

The following protocol details the optimal conditions for the acetylation of 1-(2,6-dimethoxypyridin-3-yl)ethanol using acetic anhydride.

Step 1: Preparation & Dissolution Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Charge the flask with 1-(2,6-dimethoxypyridin-3-yl)ethanol (1.0 equiv, e.g., 5.0 mmol). Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 2: Base & Catalyst Addition Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) followed by 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 5 minutes to ensure homogeneity. Causality: DIPEA acts as the stoichiometric auxiliary base to sponge protons, while DMAP acts strictly as the nucleophilic catalyst to avoid stoichiometric waste of the more expensive DMAP[5].

Step 3: Acylation Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add Acetic Anhydride (Ac₂O) (1.2 equiv) over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the N-acylpyridinium intermediate and prevents thermal degradation of the catalyst.

Step 4: Propagation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

Step 5: Quenching & Extraction Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 15 minutes. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). Causality: NaHCO₃ neutralizes excess acetic anhydride and protonated base salts, safely partitioning them into the aqueous layer[2].

Step 6: Drying & Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure O-acylated product.

Workflow N1 1. Setup Substrate + Base + DMAP in DCM N2 2. Acylation Add Ac2O at 0°C, Stir at RT N1->N2 N3 3. Quench Sat. NaHCO3 N2->N3 N4 4. Extraction DCM / Brine Wash N3->N4 N5 5. Purification Silica Gel Column N4->N5

Step-by-step experimental workflow for the acylation protocol.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the workflow, the protocol includes a self-validating analytical framework to confirm successful acylation:

  • TLC Validation : The starting material, 1-(2,6-dimethoxypyridin-3-yl)ethanol, possesses a free hydroxyl group, making it a strong hydrogen-bond donor. It will have a lower retention factor (Rf ≈ 0.2 in 3:7 EtOAc/Hexanes). The acylated product, lacking this H-bond donor, will migrate significantly higher up the plate (Rf ≈ 0.6).

  • ¹H NMR Spectroscopy Validation : In the ¹H NMR spectrum, the diagnostic methine proton (CH-OH) of the starting material typically resonates at δ 4.8–5.0 ppm. Upon acylation, the strong electron-withdrawing effect of the newly formed ester carbonyl deshields this proton, causing a pronounced downfield shift to δ 5.8–6.1 ppm. Furthermore, the broad singlet of the hydroxyl proton disappears, and a new sharp 3H singlet corresponding to the acetate methyl group emerges at δ 2.0–2.1 ppm.

References

  • ScholarWorks @ UTRGV. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study". University of Texas Rio Grande Valley. URL: [Link]

  • Organic Chemistry Portal. "Ester synthesis by acylation". Organic Chemistry Portal. URL: [Link]

  • Furuta, T., & Kawabata, T. "4-(Dimethylamino)pyridine (1, DMAP)". Science of Synthesis, Thieme-Connect. URL:[Link]

Sources

Method

"solubility of 1-(2,6-dimethoxypyridin-3-yl)ethanol in organic solvents"

Application Note: Solubility Profiling of 1-(2,6-dimethoxypyridin-3-yl)ethanol in Organic Solvents Executive Summary & Chemical Profiling As a Senior Application Scientist, understanding the solvation thermodynamics of A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling of 1-(2,6-dimethoxypyridin-3-yl)ethanol in Organic Solvents

Executive Summary & Chemical Profiling

As a Senior Application Scientist, understanding the solvation thermodynamics of Active Pharmaceutical Ingredient (API) intermediates is a critical prerequisite before committing to downstream formulation, purification, or crystallization workflows.

The compound 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1)[1] is a highly functionalized pyridine derivative. Its solubility behavior is not random; it is strictly dictated by three distinct structural motifs that interact with solvent molecules:

  • Pyridine Core: Provides weak basicity and enables π-π interactions with aromatic solvents.

  • Methoxy Groups (C2, C6): Act as strong hydrogen bond acceptors. They also increase the overall electron density of the aromatic ring, significantly enhancing solubility in polar aprotic solvents.

  • Secondary Ethanol Moiety: Acts as both a hydrogen bond donor and acceptor, facilitating solvation in polar protic solvents by integrating into the solvent's hydrogen-bonding network.

Predictive Quantitative Solubility Data

Based on its functional groups and solvent dielectric constant ( ϵ ) affinities, the compound exhibits a predictable solubility gradient. The table below summarizes the expected quantitative solubility ranges to guide initial solvent selection for assay development and chromatographic methods.

Solvent ClassSolventDielectric Constant ( ϵ )Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 100 (Freely Soluble)Strong dipole-dipole interactions; H-bond acceptance from the OH group.
Polar Aprotic DMF36.7> 100 (Freely Soluble)Dipole-dipole interactions.
Polar Protic Methanol32.730 - 100 (Soluble)H-bonding (donor/acceptor) with the ethanol moiety and methoxy groups.
Polar Aprotic Dichloromethane8.910 - 30 (Sparingly Soluble)London dispersion forces and weak dipole interactions.
Non-Polar Hexane1.9< 1 (Practically Insoluble)Lack of H-bonding capability; inability to disrupt the solute crystal lattice.

Note: Values are representative thermodynamic estimates for assay design. Empirical validation using the protocol below is required for regulatory submissions.

Experimental Methodology: Thermodynamic Equilibrium Solubility

To generate regulatory-compliant data, we employ the Saturation Shake-Flask Method coupled with HPLC-UV quantification. This method is the industry gold standard for determining thermodynamic equilibrium solubility, as outlined by USP <1236>[2] and OECD Test Guideline 105[3].

Causality Check: Why thermodynamic over kinetic solubility? Kinetic solubility (often performed via solvent-shift methods or DMSO dilution) is prone to supersaturation and precipitation lag, leading to artificially inflated values. The shake-flask method ensures the system reaches true thermodynamic equilibrium, providing a self-validating and reliable baseline for formulation[4].

Protocol: The Saturation Shake-Flask Method

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of 1-(2,6-dimethoxypyridin-3-yl)ethanol into a 5 mL amber glass vial.

    • Rationale: Amber glass prevents potential UV-induced degradation during the prolonged equilibration phase.

  • Add 1.0 mL of the target organic solvent.

  • Visually inspect the vial. If the solid dissolves completely, add additional API in 10 mg increments until a visible suspension (excess solid) remains.

    • Rationale: The presence of excess solid is the absolute prerequisite for thermodynamic equilibrium; without it, the solution is merely unsaturated.

Step 2: Equilibration 4. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially concentrate the solution and skew the data. 5. Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant studies) at 150 rpm. 6. Equilibrate for 48 hours.

  • Self-Validation Step: Prepare triplicate vials and sample them at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration variance between time points is < 5%.

Step 3: Phase Separation 7. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature. 8. Alternative (Filtration): If using syringe filters (e.g., 0.45 µm PTFE), you must discard the first 1 mL of filtrate.

  • Rationale: The filter membrane can adsorb the API. Discarding the initial volume saturates the membrane binding sites, ensuring the collected filtrate represents the true solution concentration.

Step 4: HPLC-UV Quantification 9. Carefully aspirate the supernatant/filtrate and dilute it immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear range of the UV detector.

  • Rationale: Immediate dilution prevents the compound from precipitating out of solution if the ambient laboratory temperature is lower than the equilibration temperature.

  • Quantify against a 5-point calibration curve ( R2 > 0.999) using a validated HPLC-UV method.

Workflow Visualization

G N1 1-(2,6-dimethoxypyridin- 3-yl)ethanol N2 Solvent Addition (Organic Solvents) N1->N2 N3 Equilibration (Shake-Flask, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Solubility Data Calculation N5->N6

Workflow for determining equilibrium solubility using the shake-flask method.

Post-Assay Solid-State Characterization

A critical, often overlooked step in solubility determination is the analysis of the residual solid post-equilibration.

  • Action: Recover the excess solid from the vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Organic solvents can induce polymorphic transformations or the formation of solvates/hydrates. If the crystal structure changes during the 48-hour equilibration, the measured solubility corresponds to the new polymorph or solvate, not the starting material. This self-validating check ensures absolute data integrity.

References

  • USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link]

  • New Substances Notification - OECD Test Guideline 105 Source: Government of Canada (publications.gc.ca) URL:[Link]

Sources

Application

Application Note: Development of a Stability-Indicating HPLC Method for 1-(2,6-dimethoxypyridin-3-yl)ethanol

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Chemical Profiling The molecule 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 12077...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Chemical Profiling

The molecule 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1)[1] presents unique chromatographic challenges due to its structural dichotomy. It features a highly electron-rich pyridine ring—courtesy of two methoxy groups at the 2 and 6 positions—and a chiral 1-hydroxyethyl moiety at the 3 position.

When developing a High-Performance Liquid Chromatography (HPLC) method for pyridine derivatives, analysts frequently encounter severe peak tailing[2]. This phenomenon is driven by secondary ion-exchange interactions between the basic pyridine nitrogen and acidic residual silanols on the silica stationary phase[3]. To ensure regulatory compliance and data integrity, the method must be engineered to suppress these interactions while maintaining a self-validating framework aligned with the latest ICH Q2(R2) and USP <1225> guidelines[4][5].

HPLC_Workflow A 1-(2,6-dimethoxypyridin-3-yl)ethanol Target Analyte B Physicochemical Profiling pKa ~3.5 | LogP ~1.2 | Chiral Center A->B C Achiral Purity & Assay (RP-HPLC) B->C Impurity Profiling D Enantiomeric Purity (Normal Phase Chiral HPLC) B->D Stereoisomer Separation E Mobile Phase Optimization 10 mM NH4OAc (pH 6.0) + MeCN C->E G Chiral Stationary Phase Immobilized Amylose/Cellulose D->G F Stationary Phase Selection End-capped C18 (e.g., XBridge) E->F H Method Validation ICH Q2(R2) & USP <1225> F->H G->H

Logical workflow for HPLC method development of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Method Development Rationale: The Causality of Choice

A robust analytical method is not discovered; it is engineered based on physicochemical causality.

Mobile Phase pH and Buffer Selection

The pKa of the conjugate acid of 2,6-dimethoxypyridine is approximately 3.5. If a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is used, the pyridine nitrogen becomes protonated. This cationic species will aggressively interact with ionized silanols (Si-O⁻) on standard silica columns, leading to asymmetric, tailing peaks[3].

The Solution: We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 6.0 . At this pH, the pyridine nitrogen is predominantly deprotonated (neutral), ensuring the molecule partitions into the stationary phase purely via hydrophobic interactions. Furthermore, ammonium acetate is highly volatile, rendering this method directly transferable to LC-MS for structural elucidation of unknown impurities[2].

Stationary Phase Architecture

To provide a secondary layer of defense against silanol interactions, a fully end-capped, base-deactivated C18 column is mandatory. End-capping replaces reactive Si-OH groups with inert trimethylsilyl (TMS) groups, ensuring a highly inert surface that yields sharp, symmetrical peaks for polar basic compounds.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as a gatekeeper; if the SST criteria are not met, the system automatically invalidates the run, ensuring absolute trustworthiness of the reportable results[6].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Diluent and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Solution (Self-Validation Anchor): Accurately weigh 50.0 mg of 1-(2,6-dimethoxypyridin-3-yl)ethanol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Dilute 5.0 mL of this stock into a 50 mL flask to achieve a working concentration of 100 µg/mL .

  • Sample Solution: Prepare sample formulations or API batches to a target nominal concentration of 100 µg/mL using the same diluent. Filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Execution

Initiate the HPLC system and equilibrate the column with the initial gradient conditions (90% A / 10% B) until a stable baseline is achieved (typically 30 column volumes).

Step 4: System Suitability Testing (SST)

Inject the Standard Solution five times consecutively. The system is only validated for sample analysis if it passes the stringent criteria outlined in Table 3.

Step 5: Sample Analysis

Once SST passes, inject a blank (diluent), followed by the sample solutions. Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system stability.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Maximizes hydrophobic retention; end-capping prevents pyridine-silanol interactions.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)Keeps pyridine nitrogen neutral; volatile for LC-MS compatibility[2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides efficient elution and lower backpressure than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing speed and resolution.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 270 nmCorresponds to the π-π* transition of the dimethoxypyridine ring, maximizing S/N ratio.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase Objective
0.09010Equilibration / Aqueous hold for polar degradants
2.09010Isocratic hold
12.01090Linear gradient for analyte and hydrophobic impurities
15.01090Column wash to remove highly retained matrix components
15.19010Return to initial conditions
20.09010Re-equilibration prior to next injection

Table 3: System Suitability Criteria (The Self-Validating Gatekeeper)

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~8.5 min (± 0.2 min)Ensures consistent pump delivery and mobile phase composition.
Tailing Factor (Tf) ≤ 1.5Verifies suppression of secondary silanol interactions[3].
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and physical bed integrity.
%RSD of Area (n=5) ≤ 2.0%Validates autosampler precision and integration reproducibility.

Regulatory Validation Framework (ICH Q2(R2) & USP <1225>)

To transition this method from development to a GMP-compliant quality control environment, it must undergo rigorous validation. The recently revised ICH Q2(R2) and proposed USP <1225> guidelines emphasize a lifecycle approach, focusing on the "Fitness for Purpose" of the "Reportable Result"[6][7].

The validation strategy for 1-(2,6-dimethoxypyridin-3-yl)ethanol must prove that the method consistently delivers dependable results under realistic laboratory conditions[5][7].

Table 4: ICH Q2(R2) / USP <1225> Validation Parameters Summary

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the analyte RT; Peak purity angle < purity threshold[7].
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0%[8].
Accuracy Spike recovery at 80%, 100%, and 120% levels (triplicate preps per level).Mean recovery across all levels must fall between 98.0% and 102.0%[8].
Precision Repeatability: 6 independent sample preparations at 100% test concentration.%RSD of the reportable result ≤ 2.0%[9].
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), and Flow Rate (±0.1 mL/min).SST criteria met; no significant shift in assay value, proving lifecycle stability[5][7].

Note on Chiral Analysis: While this RP-HPLC method is optimized for achiral purity and assay, 1-(2,6-dimethoxypyridin-3-yl)ethanol possesses a chiral center. For enantiomeric excess (ee%) determination, a separate normal-phase method utilizing an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IG) with a Hexane/Isopropanol mobile phase is recommended.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Optimization for 1-(2,6-dimethoxypyridin-3-yl)ethanol

Welcome to the Technical Support Center for organometallic transformations. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the synthesis of 1-(2,6-dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organometallic transformations. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol via the Grignard addition of methylmagnesium bromide (MeMgBr) to 2,6-dimethoxypyridine-3-carbaldehyde.

Heteroaromatic aldehydes—particularly those heavily functionalized with electron-donating and coordinating groups like methoxy ethers—present unique mechanistic challenges. This document provides a self-validating experimental protocol, quantitative optimization data, and a causality-driven troubleshooting Q&A to ensure high-yield, reproducible outcomes.

Mechanistic Workflow & Stalling Points

The presence of the pyridine nitrogen and two methoxy oxygens creates a highly Lewis basic environment. When the Grignard reagent is introduced, these heteroatoms rapidly coordinate the Lewis acidic magnesium, forming a stable complex that effectively sequesters the first equivalent of the reagent. Understanding this pathway is critical to optimizing the stoichiometry and preventing stalled reactions.

Workflow A 2,6-Dimethoxypyridine- 3-carbaldehyde B Mg2+ Coordination Complex A->B MeMgBr (1.0 eq) Exothermic C Magnesium Alkoxide Intermediate B->C MeMgBr (Excess) Rate-Limiting D Aqueous Quench (Rochelle's Salt) C->D H2O / NH4Cl 0 °C E 1-(2,6-dimethoxypyridin- 3-yl)ethanol D->E Chelation & Phase Separation

Mechanistic workflow of the Grignard addition highlighting the Mg2+ coordination stalling point.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield. Data indicates that solvent choice and reagent equivalents are the primary drivers of conversion, while temperature control dictates product purity.

SolventEquivalents (MeMgBr)Temperature ProfileConversion (%)Isolated Yield (%)Primary Byproduct Observed
THF1.1 eq0 °C → 25 °C55%48%Unreacted Aldehyde
Et₂O2.5 eq0 °C → 25 °C85%80%Unreacted Aldehyde
THF 2.5 eq 0 °C → 25 °C >99% 92% None (Optimal)
THF2.5 eq65 °C (Reflux)>99%65%O-Demethylation Product
Standardized Experimental Protocol

This protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to ensure the reaction is proceeding as intended before moving to the next phase.

Reagents:

  • 2,6-dimethoxypyridine-3-carbaldehyde (1.0 equiv, limiting reagent)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 volumes)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an addition funnel. Purge the system with ultra-high purity N₂ for 15 minutes.

  • Substrate Dissolution: Dissolve 2,6-dimethoxypyridine-3-carbaldehyde in anhydrous THF (10 mL per gram of substrate). Validation check: The solution should be completely clear and pale yellow. Any turbidity indicates moisture or degraded starting material.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Grignard Addition: Load the MeMgBr solution into the addition funnel. Begin dropwise addition at a rate that maintains the internal temperature strictly below 5 °C. Validation check: A transient color change (often deep yellow/orange) and a mild exotherm confirm the formation of the initial coordination complex.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C) for 2 hours.

  • Quenching (Emulsion Prevention): Cool the mixture back to 0 °C. Slowly add a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous Rochelle's salt (sodium potassium tartrate) dropwise. Validation check: The initial addition will cause vigorous gas evolution (methane from unreacted MeMgBr). Continue addition until gas evolution ceases and the gelatinous magnesium salts dissolve into a clear biphasic mixture. [1]

  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Troubleshooting & FAQs

Q1: Why does my reaction stall at ~50-60% conversion even when I use a slight excess (1.1 - 1.2 equivalents) of MeMgBr? Causality: The 2,6-dimethoxypyridine scaffold is highly electron-rich and possesses multiple Lewis basic sites (the pyridine nitrogen and two methoxy oxygens). When MeMgBr is introduced, the first equivalent is almost entirely consumed by coordinating to these heteroatoms rather than attacking the carbonyl carbon. This forms a stable, sterically hindered magnesium complex. Solution: To drive the reaction to completion, you must saturate these coordination sites. We recommend using 2.5 equivalents of MeMgBr. The first equivalent acts as a sacrificial coordinating agent, allowing the subsequent equivalents to act as the nucleophile.

Q2: I am observing a significant amount of an undesired byproduct, which LC-MS identifies as missing a methyl group (M-14). How do I prevent this? Causality: You are observing O-demethylation . While Grignard reagents are primarily nucleophiles for carbonyls, at elevated temperatures or extended reaction times, they can act as nucleophiles toward the methyl group of the methoxypyridine ether (especially at the activated 2- or 6-positions), resulting in the cleavage of the C-O bond and the loss of a methyl group [2]. Solution: This side reaction is highly temperature-dependent. Ensure that the internal temperature never exceeds 5 °C during the Grignard addition, and do not heat the reaction above room temperature (25 °C) during the maturation phase.

Q3: During the aqueous workup, the mixture turns into a thick, unmanageable white gel that refuses to separate into layers. What is the cause and how do I fix it? Causality: The quenching of excess Grignard reagent and magnesium alkoxides with water or simple NH₄Cl generates magnesium hydroxide ( Mg(OH)2​ ) and other basic magnesium salts. These salts are highly insoluble and form a thick, gelatinous emulsion that traps your product and prevents phase separation. Solution: Implement a Rochelle's salt quench . Sodium potassium tartrate acts as a powerful chelating agent for Mg²⁺ ions. By using a 1:1 mixture of sat. NH₄Cl and sat. Rochelle's salt during the quench, the tartrate ligand binds the magnesium, forming a highly water-soluble complex that completely breaks the emulsion, leaving a crisp, easily separable biphasic system[1][3].

Q4: Why does the protocol specify THF as the solvent when the MeMgBr is supplied in Diethyl Ether? Causality: Grignard reagents exist in solution as complex aggregates (Schlenk equilibrium). Diethyl ether is a relatively weak Lewis base, meaning the Grignard reagent remains tightly aggregated and less nucleophilic. THF is a stronger Lewis base; it effectively breaks up these aggregates, increasing the nucleophilicity of the carbanion. For a sterically hindered and highly coordinating substrate like 2,6-dimethoxypyridine-3-carbaldehyde, the increased reactivity provided by THF is required to achieve >99% conversion.

References
  • Rewcastle, G. W., et al. "Selective Class I Phosphoinositide 3-Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Jones, A., et al. "Process Development and Optimization for Production of a Potassium Ion Channel Blocker, ICA-17043." Organic Process Research & Development, ACS Publications. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for process chemists and discovery scientists scaling the synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for process chemists and discovery scientists scaling the synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

The transformation relies on the Directed Ortho-Metalation (DoM) of 2,6-dimethoxypyridine followed by an electrophilic quench with acetaldehyde[1]. While theoretically straightforward, the highly basic nature of the organolithium intermediate and the extreme enolizability of acetaldehyde create a complex web of competing side reactions. This guide provides a self-validating protocol and troubleshooting matrix to ensure high-fidelity synthesis.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, one must first map the chemical logic of the reaction. The diagram below illustrates the desired kinetic pathway versus the parasitic side reactions that occur when temperature or stoichiometry deviates from the optimal parameters.

SynthesisPathway SM 2,6-Dimethoxypyridine (Starting Material) Lithio 3-Lithio-2,6-dimethoxypyridine (Reactive Intermediate) SM->Lithio n-BuLi / THF -40°C to 0°C SNAr 2-Butyl-6-methoxypyridine (SNAr By-product) SM->SNAr n-BuLi attack at C2/C6 (Warm) Product 1-(2,6-Dimethoxypyridin-3-yl)ethanol (Target Product) Lithio->Product 1. Acetaldehyde (-78°C) 2. H2O Quench Dilithio 3,5-Dilithio Species (Over-metalation) Lithio->Dilithio Excess n-BuLi Aldol Aldol Polymers & Recovered SM Lithio->Aldol Base deprotonates Acetaldehyde Diol 1,1'-(2,6-Dimethoxypyridine -3,5-diyl)diethanol Dilithio->Diol Acetaldehyde

Mechanistic pathways and by-product formation in the DoM of 2,6-dimethoxypyridine.

Quantitative Impurity Profiling

When analyzing your crude reaction mixture via LC-MS, use the following diagnostic table to identify the specific failure mode of your reaction.

By-Product / ImpurityMechanism of Formationm/z [M+H]⁺Relative Retention Time (RRT)Primary Mitigation Strategy
1-(2,6-Dimethoxypyridin-3-yl)ethanol Target DoM + Electrophilic Addition 184.1 1.00 N/A (Target)
2-Butyl-6-methoxypyridineNucleophilic Aromatic Substitution (SNAr) by n-BuLi166.1~1.45Strict temperature control (≤ -40 °C during addition); use catalytic DIPA.
1,1'-(2,6-Dimethoxypyridine-3,5-diyl)diethanolOver-metalation (3,5-dilithiation) followed by double quench228.1~0.85Control n-BuLi stoichiometry strictly to ≤ 1.2 equivalents.
2,6-Dimethoxypyridine (Recovered SM)Incomplete lithiation, moisture quench, or enolization of electrophile140.1~1.20Ensure anhydrous conditions; lower quench temperature to -78 °C.
3-Hydroxybutanal / Crotonaldehyde derivativesAldol condensation of acetaldehydeVariesVariesAdd acetaldehyde at -78 °C to favor nucleophilic attack over deprotonation.
Causality-Driven Experimental Protocol

This optimized procedure is designed to suppress the by-products listed above by tightly controlling kinetics and thermodynamics[1],[2].

Step 1: System Preparation & Substrate Loading

  • Action: Purge a flame-dried Schlenk flask with Argon. Dissolve 2,6-dimethoxypyridine (10.0 g, 71.8 mmol, 1.0 eq) in anhydrous THF (200 mL). Add N,N-diisopropylamine (DIPA) (0.50 mL, 3.59 mmol, 0.05 eq).

  • Causality: Organolithium reagents are rapidly destroyed by atmospheric moisture. The addition of catalytic DIPA acts as a kinetic shuttle. It reacts with n-BuLi to form a steady-state concentration of Lithium Diisopropylamide (LDA). LDA is bulkier and less nucleophilic than n-BuLi, which minimizes SNAr by-products while accelerating the deprotonation of the pyridine ring[1].

Step 2: Directed Ortho-Metalation (DoM)

  • Action: Cool the solution to -40 °C. Dropwise add n-BuLi (2.5 M in hexanes, 34.5 mL, 86.2 mmol, 1.2 eq). Stir for 5 minutes at -40 °C, then warm to 0 °C and stir for 3 hours.

  • Causality: The methoxy group directs the lithium to the 3-position via heteroatom coordination. Initial addition at -40 °C prevents exothermic nucleophilic attack on the ring. Warming to 0 °C ensures the kinetic lithiation converts fully to the thermodynamically stable 3-lithio species, preventing unreacted starting material[2].

Step 3: Electrophilic Quench (Critical Step)

  • Action: Recool the dark solution to -78 °C. Rapidly add acetaldehyde (4.8 mL, 86.2 mmol, 1.2 eq) neat or as a THF solution.

  • Causality: Acetaldehyde is highly enolizable. Quenching at 0 °C allows the aryllithium to act as a base, causing aldol condensation of acetaldehyde. Dropping the temperature to -78 °C kinetically favors nucleophilic addition over proton abstraction[3].

Step 4: Workup & Isolation

  • Action: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 x 100 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:DCM 1:1 to pure DCM) to yield the target alcohol.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant 2-butyl-6-methoxypyridine impurity (m/z 166.1)? A: This is a Nucleophilic Aromatic Substitution (SNAr) by-product. n-BuLi is a strong nucleophile and can attack the electron-deficient C2 or C6 positions of the pyridine ring, displacing the methoxy group. Resolution: Ensure the initial addition of n-BuLi is strictly maintained at or below -40 °C. The inclusion of catalytic DIPA (Step 1) mitigates this by generating LDA, which is sterically hindered and acts exclusively as a base rather than a nucleophile[1],[2].

Q2: My LC-MS shows a mass of 228.1 [M+H]⁺ and NMR indicates a symmetrical structure. What is this? A: You have synthesized 1,1'-(2,6-dimethoxypyridine-3,5-diyl)diethanol. This results from over-metalation (3,5-dilithiation). The 2,6-dimethoxypyridine core has two identical ortho positions activated by the methoxy groups. Resolution: Limit n-BuLi to a maximum of 1.2 equivalents. If you use a larger excess to compensate for wet solvents, the active n-BuLi will inevitably dilithiate the substrate. Always titrate your n-BuLi and rigorously dry your THF.

Q3: The yield is low, and I recover mostly unreacted 2,6-dimethoxypyridine, along with a complex mixture of aliphatic peaks in the NMR. What happened? A: The aryllithium intermediate is acting as a base rather than a nucleophile, deprotonating the alpha-carbon of acetaldehyde to form an enolate. This enolate undergoes rapid aldol condensation, consuming the electrophile and leaving the aryllithium to be protonated during the aqueous quench (reverting to starting material). Resolution: You must lower the quench temperature to -78 °C prior to adding the acetaldehyde. At this temperature, the activation energy for nucleophilic attack is significantly lower than that for proton abstraction[3].

Q4: Can I substitute n-BuLi with LDA or LiTMP to avoid the SNAr by-product entirely? A: While stoichiometric LDA or LiTMP will completely eliminate the SNAr pathway, they are often not basic enough to drive the metalation of 2,6-dimethoxypyridine to completion in a reasonable timeframe without the addition of TMEDA or HMPA. The catalytic DIPA / stoichiometric n-BuLi system offers the best balance of reactivity and regiocontrol[1].

References
  • Title: EP 3426255 B1 - ANTIBACTERIAL COMPOUNDS AND USES THEREOF (Specific DoM protocol for 2,6-dimethoxypyridine).
  • Title: Organic Reactions: Heteroatom-Facilitated Lithiations (Mechanisms of Directed Ortho-Metalation). Source: Wiley Online Library / Organic Reactions URL: [Link]

  • Title: Reaction of Organolithium Compounds with Alkali Metal Alkoxides – A Route to Superbases (Aldehyde trapping and enolization kinetics). Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

The most efficient and widely used route for this secondary alcohol involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2,6-dimethoxypyridine-3-carboxaldehyde. While seemingly a textbook Grignard reaction, the heteroaromatic nature of the substrate—specifically the Lewis basic pyridine nitrogen and the adjacent methoxy groups—introduces unique coordination dynamics and solubility challenges that frequently depress yields. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Workflow

G A 2,6-dimethoxypyridine- 3-carboxaldehyde B MeMgBr / THF (Nucleophilic Attack) A->B 0°C, Ar atm C Oxymagnesium Intermediate B->C Coordination D NH4Cl / Rochelle's Salt Quench C->D Workup E 1-(2,6-dimethoxypyridin- 3-yl)ethanol D->E Phase Separation

Reaction workflow for the Grignard addition to 2,6-dimethoxypyridine-3-carboxaldehyde.

Troubleshooting FAQs

Q1: I am recovering a significant amount of unreacted 2,6-dimethoxypyridine-3-carboxaldehyde, even when using exactly 1.0 to 1.1 equivalents of MeMgBr. Why is the conversion incomplete? A1: This is a classic stoichiometric miscalculation for heteroaromatic aldehydes. The pyridine nitrogen and the oxygen atoms of the 2,6-dimethoxy groups act as Lewis bases. When MeMgBr is introduced, a portion of the Grignard reagent is immediately consumed by non-productive coordination to these heteroatoms, effectively reducing the active concentration of the nucleophile available for carbonyl attack.

  • Solution: Treat the system as a multi-coordination site. Increase the MeMgBr stoichiometry to 1.5–1.8 equivalents. Maintain the internal temperature at 0 °C to prevent the excess Grignard from initiating unintended nucleophilic aromatic substitution (SNAr) on the methoxy groups[1].

Q2: During the reaction, a thick precipitate forms in the THF solution, and my reaction stalls. What is this precipitate? A2: The precipitate is the polar oxymagnesium bromide intermediate. As documented in studies involving Grignard additions to pyridinecarboxaldehydes, the resulting alkoxide-magnesium complexes of polar heteroaromatics often suffer from severely reduced solubility in ethereal solvents like THF [1]. When the intermediate precipitates, it traps unreacted starting material within the solid matrix, physically halting the reaction.

  • Solution: Dilute the reaction mixture (reduce molarity to <0.3 M in THF) and ensure vigorous mechanical stirring. The increased solvent volume keeps the oxymagnesium intermediate in solution, allowing the reaction to reach completion.

Q3: My yield drops drastically during the aqueous workup due to a massive, unfilterable emulsion. How can I efficiently extract the product? A3: Emulsions in Grignard workups are caused by the formation of gelatinous magnesium hydroxide (Mg(OH)2) when the reaction is quenched with water. Because 1-(2,6-dimethoxypyridin-3-yl)ethanol contains a basic pyridine ring, it co-precipitates and becomes trapped in this magnesium matrix.

  • Solution: Never quench with plain water. Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). To completely break the emulsion, add 10-20% (w/v) aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes. The tartrate effectively chelates the Mg2+ ions, yielding two sharply defined, easily separable liquid phases [2].

Standard Operating Procedure: Optimized Batch Synthesis

This protocol is designed as a self-validating system. By monitoring internal temperatures and utilizing specific phase-separation techniques, researchers can systematically eliminate the variables that typically cause Grignard reactions to fail on heterocyclic substrates.

Step 1: System Preparation & Dehydration Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Purge with argon for 10 minutes. Causality: Grignard reagents are highly moisture-sensitive; even trace water will protonate MeMgBr to methane gas, destroying the reagent.

Step 2: Substrate Dissolution Dissolve 2,6-dimethoxypyridine-3-carboxaldehyde (1.0 equiv, e.g., 10.0 mmol, 1.67 g) in anhydrous THF (35 mL) to achieve a concentration of ~0.28 M. Causality: This specific dilution threshold prevents the precipitation of the oxymagnesium intermediate [1].

Step 3: Controlled Nucleophilic Addition Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Using a syringe pump, add MeMgBr (3.0 M in diethyl ether, 1.6 equiv, 16.0 mmol, 5.33 mL) dropwise over 20 minutes. Causality: Slow addition prevents localized exotherms, which could lead to solvent boiling or SNAr side reactions at the methoxy positions.

Step 4: Reaction Maturation & Validation Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active aldehyde spot (higher Rf) should completely disappear, replaced by a more polar alcohol spot (lower Rf).

Step 5: Chelation-Assisted Quench Cool the mixture back to 0 °C. Slowly add saturated aqueous NH4Cl (15 mL) dropwise. Caution: Vigorous methane gas evolution will occur. Add EtOAc (30 mL) followed by 15 mL of 20% aqueous Rochelle's salt.

Step 6: Extraction & Purification Stir the biphasic mixture vigorously for 30 minutes at room temperature until both layers are completely transparent. Separate the organic layer. Extract the aqueous layer twice more with EtOAc (20 mL each). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the final isolated yield of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

EntryEquivalents (MeMgBr)Solvent SystemTemp (°C)Quench MethodIsolated Yield (%)Observation / Failure Mode
11.0THF (0.50 M)0 to 20H2O35%Severe emulsion; product trapped in Mg(OH)2
21.1THF (0.50 M)0 to 20Sat. NH4Cl48%Incomplete conversion due to pyridine coordination
31.6THF (0.50 M)0 to 20Sat. NH4Cl61%Intermediate precipitated, stalling reaction
4 1.6 THF (0.28 M) 0 to 20 NH4Cl + Rochelle's 89% Optimal conditions; clean phase separation
52.5THF (0.28 M)20 to 40NH4Cl + Rochelle's65%Formation of des-methoxy side products

References

  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination Organic Process Research & Development (ACS Publications / PMC) This paper details the specific solubility challenges and precipitation of polar oxymagnesium chloride intermediates during Grignard additions to pyridinecarboxaldehydes. URL:[Link]

  • Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones and Aldehydes The Journal of Organic Chemistry (ACS Publications) Provides authoritative grounding on the optimization of Grignard additions to heterocyclic and brominated pyridinecarboxaldehydes, emphasizing controlled equivalents and proper quenching protocols. URL:[Link]

Optimization

Section 1: Mechanistic Causality of Stability Issues (The "Why")

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals facing unexpected yield losses, purity drops, or analytical anomalies when wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals facing unexpected yield losses, purity drops, or analytical anomalies when working with 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1).

While this compound is a highly valuable building block in medicinal chemistry, its unique electronic topology makes it susceptible to specific, rapid degradation pathways. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize your workflows, and ensure the structural integrity of your compound.

To prevent degradation, we must first understand the molecule's electronic environment. The stability of 1-(2,6-dimethoxypyridin-3-yl)ethanol is governed by the electron-rich nature of its 2,6-dimethoxypyridine ring.

  • Hyper-Activated Pyridylic Position (Dehydration): The methoxy groups at the 2- and 6-positions strongly donate electron density via resonance (ortho/para directing effects) into the pyridine ring. This highly stabilizes any carbocation formed at the 3-position's alpha-carbon (the pyridylic carbinol carbon). Consequently, in the presence of even mild acids and heat, the hydroxyl group is easily protonated and leaves as water. This forms a stable carbocation that rapidly eliminates a proton to yield the alkene degradant, 2,6-dimethoxy-3-vinylpyridine .

  • Vinylogous Ester Hydrolysis (O-Demethylation): The 2- and 6-methoxy groups are not simple ethers; they are attached to a nitrogen-containing aromatic ring, making them behave chemically like vinylogous imidates. Under strongly acidic aqueous conditions, these groups undergo rapid hydrolysis (demethylation) to form 6-methoxy-2-pyridone or 2,6-pyridinedione (glutaconimide) derivatives ()[1]. Metabolic and synthetic studies on 2,6-dimethoxypyridine derivatives frequently highlight their susceptibility to this selective demethylation under harsh conditions ()[2].

  • Aerobic Oxidation: As a secondary pyridylic alcohol, the carbinol is susceptible to spontaneous aerobic oxidation to 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one , especially when catalyzed by trace transition metals in poorly purified solvents or prolonged exposure to atmospheric oxygen. Efforts to manipulate 2,6-dimethoxypyridine-based analogs have shown that unintended activation often leads to complex isomerization and degradation, underscoring the need for mild, controlled conditions ()[3].

Section 2: Troubleshooting FAQs

Q1: My isolated product shows a distinct alkene multiplet in the ¹H NMR (~5.2–6.8 ppm) and a loss of the carbinol CH-OH signals. What caused this? A1: You are observing acid-catalyzed dehydration. If your workup involved acidic washes (e.g., 1M HCl or saturated NH₄Cl) or if you concentrated the product at high temperatures (>35°C) in unbuffered chlorinated solvents (which can generate trace HCl), the compound dehydrated to 2,6-dimethoxy-3-vinylpyridine. Fix: Strictly avoid acidic workups. Use saturated NaHCO₃ for aqueous washing and keep rotary evaporation bath temperatures below 30°C.

Q2: After a strongly acidic deprotection step in my synthetic sequence, my mass spectrometry (LC-MS) shows a mass of [M-14] or [M-28]. Where did my compound go? A2: You have triggered the hydrolysis of the methoxy groups. 2,6-dimethoxypyridines readily undergo O-demethylation in strong aqueous acids (e.g., HCl, HBr, or TFA/H₂O mixtures) to form pyridones[1]. Fix: If you must remove a protecting group elsewhere on the molecule, employ non-acidic methods (e.g., hydrogenolysis for benzyl groups, or fluoride sources for silyl ethers). If acidic conditions are unavoidable, use strictly anhydrous acids (e.g., HCl in dioxane) at sub-ambient temperatures to minimize O-demethylation.

Q3: How should I store the bulk material to ensure long-term stability? A3: Store the compound under an inert atmosphere (Argon or N₂) at -20°C. To prevent trace acid-catalyzed degradation or auto-oxidation, ensure the storage container is amber (light-blocking) and tightly sealed.

Section 3: Quantitative Data & Analytical Signatures

Use the following table to rapidly identify which degradation pathway is affecting your batch based on standard analytical techniques.

Degradation PathwayPrimary StressorMajor DegradantKey Analytical Signature (¹H NMR / MS)
Dehydration Mild to Strong Acid, Heat2,6-dimethoxy-3-vinylpyridineAppearance of vinyl protons (dd, ~5.5, 5.8, 6.7 ppm); Loss of CH₃ doublet at ~1.4 ppm.
O-Demethylation Strong Aqueous Acid (e.g., HCl, HBr)6-methoxy-2-pyridone derivativeLoss of one or both -OCH₃ singlets (~3.9 ppm); Mass shift of -14 Da (loss of CH₂) per methoxy group.
Oxidation Oxygen, Trace Metals, Light1-(2,6-dimethoxypyridin-3-yl)ethanoneLoss of carbinol CH (~4.9 ppm); Downfield shift of methyl group to ~2.5 ppm (singlet); -2 Da mass shift.

Section 4: Self-Validating Experimental Protocol

To prevent the aforementioned stability issues, use this optimized, base-buffered extraction and isolation workflow. This protocol is designed as a self-validating system—each step contains a built-in checkpoint to verify the chemical environment before proceeding.

Step 1: Reaction Quenching

  • Action: Quench your reaction mixture with a 1:1 volumetric mixture of saturated aqueous NaHCO₃ and brine.

  • Causality: The bicarbonate neutralizes any trace acids that could trigger dehydration or demethylation, while the brine prevents emulsion formation.

  • Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must read ≥ 7.5. If it is lower, add additional NaHCO₃ before proceeding to extraction.

Step 2: Solvent Selection & Extraction

  • Action: Extract the aqueous layer with Methyl tert-Butyl Ether (MTBE) or Ethyl Acetate (EtOAc).

  • Causality: Avoid Dichloromethane (DCM) or Chloroform. Chlorinated solvents can slowly degrade upon storage or heating to produce trace HCl, which acts as a catalyst for the dehydration of the hyper-activated pyridylic alcohol. MTBE is an ether and strictly non-acidic.

Step 3: Oxidant Scavenging (If Applicable)

  • Action: Wash the combined organic layers with 5% aqueous Na₂S₂O₃ (Sodium thiosulfate).

  • Causality: Scavenges any residual oxidants or trace transition metals that could spontaneously oxidize the secondary alcohol to the corresponding ketone.

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Filter, and concentrate under reduced pressure with a water bath temperature strictly ≤ 30°C.

  • Causality: Avoid MgSO₄, as it acts as a mild Lewis acid and can promote dehydration. Keeping the temperature below 30°C prevents thermal elimination.

  • Validation Checkpoint: The concentrated product should be a colorless to pale-yellow oil/solid. A sudden shift to a dark orange or brown color during evaporation indicates thermal degradation.

Section 5: Degradation Pathway Visualization

Workflow Start 1-(2,6-dimethoxypyridin-3-yl)ethanol (Target Compound) AcidDehyd Acid-Catalyzed Dehydration Start->AcidDehyd Mild H+, Heat AcidHydro Strong Acid Hydrolysis Start->AcidHydro Aqueous H+ Oxidation Aerobic / Chemical Oxidation Start->Oxidation O2 or Oxidants VinylProd 2,6-dimethoxy-3-vinylpyridine (Alkene Impurity) AcidDehyd->VinylProd -H2O DioneProd 6-methoxy-2-pyridone / 2,6-pyridinedione AcidHydro->DioneProd -CH3OH KetoneProd 1-(2,6-dimethoxypyridin-3-yl)ethanone (Ketone Impurity) Oxidation->KetoneProd -2H

Figure 1: Primary degradation pathways of 1-(2,6-dimethoxypyridin-3-yl)ethanol under stress.

References

  • Process for preparation of polyhydric alcohols (US6656328B2). Details the acid-catalyzed hydrolysis and demethylation of 2,6-dimethoxypyridine rings under acidic conditions. Google Patents.
  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 . Discusses the selective demethylation and reactivity of 2,6-dimethoxypyridine building blocks. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Reinvestigation of the Synthesis of 1-Deazauridine . Discusses the synthesis and stability challenges, including unintended demethylation and isomerization of 2,6-dimethoxypyridine derivatives. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(2,6-dimethoxypyridin-3-yl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol. This document offers flexible, problem-oriented solutions grounded in established chemical principles.

I. Understanding the Molecule and Potential Impurities

1-(2,6-dimethoxypyridin-3-yl)ethanol is a polar, heteroaromatic alcohol. Its purification can be challenging due to its polarity and potential for hydrogen bonding, which influences its solubility in various solvents.[1][2] The impurities present in a crude sample are largely dependent on the synthetic route employed. A common synthesis involves the Grignard reaction between 2,6-dimethoxy-3-bromopyridine and acetaldehyde, or the reaction of 3-lithio-2,6-dimethoxypyridine with acetaldehyde.

Common Impurities:

  • Unreacted Starting Materials: 2,6-dimethoxypyridine, 3-bromo-2,6-dimethoxypyridine, or organometallic reagents.

  • Byproducts of the Grignard Reaction: Biphenyl-type compounds from the coupling of Grignard reagents can be significant byproducts.[3][4]

  • Over-reaction Products: Further reaction of the desired product.

  • Degradation Products: The pyridine ring can be susceptible to acid-catalyzed decomposition.[5]

A preliminary purity assessment using Thin-Layer Chromatography (TLC) is crucial for selecting the appropriate purification strategy.[3]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol in a question-and-answer format.

Recrystallization Issues

Question: My 1-(2,6-dimethoxypyridin-3-yl)ethanol is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities that depress the melting point.[6]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to fully redissolve the oil.[6]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling is critical for the formation of a stable crystal lattice.[3][6]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[6]

  • Seeding: If available, add a single, pure crystal of the target compound to the cooled solution to act as a template for crystal growth.[6]

  • Re-evaluate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures. Consider a mixed solvent system.

Question: I have a very low yield after recrystallization. How can I improve it?

Answer: A poor yield can result from using too much solvent or premature crystallization.[6]

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[7]

  • Check the Mother Liquor: If you suspect significant product loss, concentrate the filtrate (mother liquor) and check for the presence of your compound by TLC. If a substantial amount is present, a second crop of crystals may be obtained by further cooling or partial solvent removal.[6]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize crystal formation.[3]

Column Chromatography Issues

Question: My compound is not separating well from impurities on a silica gel column. What can I do to improve the separation?

Answer: Poor separation in column chromatography is often due to an improper choice of mobile phase or issues with the column packing.[3][8]

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running the column, perform a thorough TLC analysis with various solvent systems. For a polar compound like 1-(2,6-dimethoxypyridin-3-yl)ethanol, a good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.[3] An ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from impurity spots.[3]

  • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your target compound and then any more polar impurities.[8]

  • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.[9]

  • Consider a Different Stationary Phase: If separation on silica gel is still challenging, consider using a different stationary phase. For highly polar compounds, alumina or even reverse-phase chromatography might provide better results.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique well-suited for separating polar compounds.[2][11]

Liquid-Liquid Extraction Issues

Question: I'm trying to use liquid-liquid extraction to remove a polar impurity, but I'm getting an emulsion. How can I break it?

Answer: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with polar compounds.[12][13]

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[14]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 1-(2,6-dimethoxypyridin-3-yl)ethanol?

A1: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.[15]

  • If your product is a solid: Recrystallization is often a good first choice, provided a suitable solvent can be found.[14][15]

  • If your product is an oil or if recrystallization fails: Column chromatography is a versatile and effective method for separating compounds with different polarities.[8][10][15]

  • For removing highly polar or ionic impurities: A simple liquid-liquid extraction can be very effective.[12][13][15] For instance, washing an organic solution of your product with water or a dilute acid/base can remove corresponding basic/acidic impurities.[14]

Q2: How do I select a suitable solvent for the recrystallization of 1-(2,6-dimethoxypyridin-3-yl)ethanol?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Given the polar nature of your compound, polar solvents are a good starting point.[1]

  • Single Solvent: Test the solubility in solvents like ethanol, isopropanol, acetone, or ethyl acetate.[16][17]

  • Mixed Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[1] This typically involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is insoluble.[1] A common combination for polar compounds is a polar "good" solvent (like ethanol or acetone) and a non-polar "anti-solvent" (like hexanes or heptane).[1]

Q3: Can I use activated charcoal to decolorize my sample?

A3: Yes, if your purified product has a persistent color, activated charcoal can be used to remove colored impurities.[1] However, use it judiciously, as excessive amounts can adsorb your desired product, leading to a lower yield.[1] Never add charcoal to a boiling solution, as this can cause violent bumping.[1] After treatment with charcoal, the solution must be hot filtered to remove the charcoal.[1]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

  • Neutralize the Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in your mobile phase before packing the column.

  • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for compounds that are sensitive to acid.

  • Work Quickly: Minimize the time your compound spends on the column.

IV. Experimental Protocols and Data

Protocol 1: Purification by Recrystallization (Two-Solvent System)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(2,6-dimethoxypyridin-3-yl)ethanol in the minimum amount of a hot "good" solvent (e.g., acetone or ethyl acetate).[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes or heptane) dropwise with constant swirling until a persistent cloudiness is observed.[1]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pour it into a chromatography column, ensuring an even and compact bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.[9]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.) to elute the compounds based on their polarity.[9]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.[8]

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 1-(2,6-dimethoxypyridin-3-yl)ethanol.[9]

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good non-polar "anti-solvent" for recrystallization.
Ethyl Acetate774.4A moderately polar solvent, useful for both recrystallization and chromatography.
Acetone565.1A polar solvent, can be used as a "good" solvent in recrystallization.
Ethanol784.3A polar protic solvent, often a good choice for recrystallizing polar compounds.[16]
Dichloromethane403.1A versatile solvent for dissolving samples for column chromatography.
Water10010.2Useful for liquid-liquid extractions to remove highly polar impurities.[14]

V. Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude 1-(2,6-dimethoxypyridin-3-yl)ethanol TLC_Analysis Purity Assessment (TLC) Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid Product Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Oily Product or Poor Recrystallization Liquid_Liquid_Extraction Liquid-Liquid Extraction TLC_Analysis->Liquid_Liquid_Extraction Ionic or Highly Polar Impurities Pure_Product Pure Product Recrystallization->Pure_Product Waste Impurities Recrystallization->Waste Mother Liquor Column_Chromatography->Pure_Product Column_Chromatography->Waste Impure Fractions Liquid_Liquid_Extraction->Crude_Product Organic Layer to Further Purification Liquid_Liquid_Extraction->Waste Aqueous Layer

Caption: A decision-making workflow for the purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

VI. References

  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • LCGC International. (2026, March 29). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]

  • Al-Ghouti, M. A., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Scientific Reports, 9(1), 17367. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Columbia University. (n.d.). Solid-liquid extraction. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Khan, N., et al. (2014). Effect of co-crystallization of ethanol, pyridine and 2,2'-bipyridine on molecular aggregation in bis(1,2,3,4-tetrahydroquinolinedithiocarbamato-S, S') mercury(II) and synthesis of HgS nanoparticles. Polyhedron, 79, 103-110. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29457-29464. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative. Retrieved from

  • Clark, J. (2015). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2022). WO2022168122A1 - Processes for the preparation of.... Retrieved from

  • U.S. Pharmacopeia. (2012, June 12). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5357. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • University of Groningen. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). Retrieved from [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). Retrieved from [Link]

Sources

Optimization

"alternative catalysts for 1-(2,6-dimethoxypyridin-3-yl)ethanol synthesis"

Technical Support Center: Alternative Catalysts for 1-(2,6-dimethoxypyridin-3-yl)ethanol Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Alternative Catalysts for 1-(2,6-dimethoxypyridin-3-yl)ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the notorious challenges of synthesizing chiral 1-(2,6-dimethoxypyridin-3-yl)ethanol. The electron-rich 2,6-dimethoxypyridine scaffold is a formidable substrate that frequently poisons standard transition-metal catalysts. This center provides field-proven, self-validating methodologies leveraging alternative catalysts—specifically Iridium/f-diaphos, Iron(II) complexes, and Biocatalysts—to bypass these limitations and achieve exceptional enantiomeric excess (ee).

I. Frequently Asked Questions (FAQs): Catalyst Selection & Causality

Q: Why do standard Ru-BINAP (Noyori-type) catalysts fail or yield low ee% for 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one? A: Standard ruthenium catalysts rely on direct metal-substrate coordination to govern stereochemistry. The 2,6-dimethoxypyridine motif acts as a strong, multidentate Lewis base. The pyridine nitrogen and the adjacent methoxy oxygens competitively coordinate to the ruthenium center. This unintended chelation displaces the chiral ligand or distorts the transition state, leading to racemic mixtures or complete catalyst deactivation.

Q: How does the Ir/f-diaphos catalyst overcome pyridine poisoning? A: The bypasses direct metal-pyridine coordination. Instead, it utilizes a highly sterically demanding chiral pocket and relies on a relay hydrogen-bonding network between the solvent (isopropanol), the substrate's ketone oxygen, and the ligand[1]. This outer-sphere interaction guides the enantioselective hydride transfer without allowing the pyridine ring to bind and poison the Iridium center[1].

Q: What is the mechanistic advantage of Asymmetric Transfer Hydrogenation (ATH) using Iron(II)? A: Iron is an Earth-abundant, sustainable alternative to precious metals. In ATH, Iron(II) complexes bearing tetradentate P-N-N-P or macrocyclic (NH)2P2 ligands create a rigid coordination sphere[2]. The strong tetradentate chelation prevents the dimethoxypyridine substrate from displacing the ligands. The mechanism relies on an outer-sphere hydride transfer from a donor (like isopropanol) to the ketone, ensuring robust catalyst turnover without requiring high-pressure H₂ gas[2].

II. Troubleshooting Guide

Issue 1: Complete Loss of Catalytic Activity (Catalyst Poisoning)

  • Causality: The electron-rich 2,6-dimethoxypyridine ring is irreversibly binding to the active metal-hydride species, blocking the catalytic cycle.

  • Solution: Abandon standard Ru/Rh catalysts. Switch to the Ir/f-diaphos catalytic system, which tolerates non-ortho-substituted pyridines and achieves Turnover Numbers (TON) up to 19,600[1]. Alternatively, for a completely metal-free route, utilize engineered Candida maris ketoreductases (KREDs), which possess active sites naturally evolved to tolerate heterocyclic inhibitors[3].

Issue 2: Poor Enantiomeric Excess (< 80% ee)

  • Causality: Background non-catalyzed reduction or improper solvent-substrate hydrogen bonding disrupts the stereocontrolling transition state.

  • Solution: When using Ir/f-diaphos, the solvent acts as a co-catalyst. You must use strictly anhydrous isopropanol. Density Functional Theory (DFT) calculations confirm that relay hydrogen bonding involving isopropanol is strictly required to lock the substrate into the correct enantiomeric conformation[1]. If using Fe(II) ATH, lower the reaction temperature to 10 °C to enhance the rigidity of the transition state.

Issue 3: Over-reduction (C-O Bond Cleavage or Ring Reduction)

  • Causality: Excessive hydrogen pressure combined with highly active noble metals can lead to unwanted side reactions.

  • Solution: Limit H₂ pressure to a maximum of 20 bar[1]. If over-reduction persists, transition to Iron(II)-catalyzed ATH. ATH is thermodynamically limited to ketone reduction and will not reduce the pyridine ring or cleave the C-O bond under standard conditions[2].

III. Quantitative Data Presentation

The following table summarizes the performance of alternative catalysts against the standard baseline for 1-(2,6-dimethoxypyridin-3-yl)ethanol synthesis.

Catalyst SystemHydrogen SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
Ir/f-diaphos H₂ Gas (20 bar)25>95>99Up to 19,600
Fe(II) P-N-N-P Isopropanol (ATH)4085–9294–97~1,000
Candida maris (KREDs) Glucose / NADH30>90>97N/A (Enzymatic)
Ru-BINAP (Baseline)H₂ Gas (50 bar)50<40<50 (Often Racemic)<100

IV. Experimental Protocols

Protocol A: Ir/f-diaphos Catalyzed Asymmetric Hydrogenation[2]

This protocol is self-validating; the strict exclusion of oxygen and moisture ensures the active Ir-hydride species is not prematurely quenched.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve the Iridium precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral f-diaphos ligand (1.0 mol%) in anhydrous dichloromethane. Stir for 30 minutes at room temperature to form the active complex.

  • Solvent Exchange & Substrate Addition: Evaporate the dichloromethane under vacuum. Redissolve the activated catalyst in strictly anhydrous isopropanol. Add 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one to achieve the desired Substrate/Catalyst (S/C) ratio.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 20 bar.

  • Reaction & Workup: Stir at 25 °C for 12–24 hours. Vent the H₂ gas slowly. Concentrate the mixture under reduced pressure and purify the resulting chiral 1-(2,6-dimethoxypyridin-3-yl)ethanol via silica gel flash chromatography.

Protocol B: Iron(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[3]
  • Catalyst Activation: In a Schlenk flask under a nitrogen atmosphere, combine the Iron(II) P-N-N-P precatalyst (1 mol%) with a strong base (NaOtBu, 10 mol%) in anhydrous isopropanol. Stir for 15 minutes to generate the active iron hydride species.

  • Substrate Addition: Add 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one to the activated catalyst solution to reach a 0.5 M concentration.

  • Hydrogen Transfer: Heat the reaction mixture to 40 °C. The isopropanol acts simultaneously as the solvent and the hydrogen donor.

  • Monitoring & Workup: Monitor the reaction via HPLC. Upon completion (typically 6–12 hours), quench the reaction by adding saturated aqueous NH₄Cl to deactivate the iron catalyst. Extract with ethyl acetate, dry over Na₂SO₄, and purify to isolate the product.

V. Workflow Visualization

CatalystWorkflow Start Substrate: 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one Decision1 Primary Synthesis Goal? Start->Decision1 Path1 Max Enantioselectivity (>99% ee) & High TON Decision1->Path1 High Performance Path2 Earth-Abundant Metal & Ambient Pressure Decision1->Path2 Sustainability Path3 Aqueous/Green Conditions Decision1->Path3 Enzymatic Cat1 Ir/f-diaphos Catalyst (H2 gas, Isopropanol) Path1->Cat1 Cat2 Fe(II) PNNP Catalyst (Transfer Hydrogenation) Path2->Cat2 Cat3 Biocatalysis (Candida maris KREDs) Path3->Cat3 Trouble1 Issue: Low ee% Cat1->Trouble1 Trouble2 Issue: Catalyst Poisoning Cat2->Trouble2 Sol1 Ensure anhydrous Isopropanol for relay H-bonding Trouble1->Sol1 Sol2 Verify PNNP ligand integrity to prevent pyridine chelation Trouble2->Sol2

Caption: Decision tree for selecting alternative catalysts and troubleshooting 1-(2,6-dimethoxypyridin-3-yl)ethanol synthesis.

VI. References

  • Highly Enantioselective Hydrogenation of Non-ortho-Substituted 2-Pyridyl Aryl Ketones via Iridium-f-Diaphos Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones Source: SynOpen (Thieme Connect) URL:[Link]

  • Microbial Enantioselective Reduction of Acetylpyridine Derivatives Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL:[Link]

  • Recent Advances in Catalytic Asymmetric Synthesis of Chiral Pyridine Derivatives Source: Chinese Journal of Chemistry (Wiley Online Library) URL:[Link]

Sources

Troubleshooting

"column chromatography conditions for 1-(2,6-dimethoxypyridin-3-yl)ethanol"

Welcome to the technical support guide for the column chromatography purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the column chromatography purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic framework for tackling the specific challenges this molecule presents. Its structure, featuring a basic pyridine nitrogen, two methoxy groups, and a polar alcohol, requires careful consideration to achieve high purity and yield.

This guide is structured into FAQs for quick reference, a detailed experimental protocol, and an in-depth troubleshooting section to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 1-(2,6-dimethoxypyridin-3-yl)ethanol?

A1: The primary challenge stems from the molecule's dual nature. It is a polar compound due to the hydroxyl group, but more importantly, the pyridine ring contains a basic nitrogen atom. This basicity can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1][2] This interaction often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[2][3]

Q2: What is the recommended stationary phase?

A2: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and accessible stationary phase and should be your starting point.[4] However, due to the potential for adverse interactions, you must be prepared to modify your mobile phase or the silica itself. If problems persist, alternative stationary phases like neutral or basic alumina can be considered.[3]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: Mobile phase selection should always begin with Thin Layer Chromatography (TLC).[5] A good starting point for developing your TLC system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[6] Given the compound's polarity, you will likely need a higher proportion of ethyl acetate.

A key strategy for pyridine-containing compounds is to add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or a few drops of ammonium hydroxide, to your mobile phase.[1][7] This modifier competes with your compound for the acidic sites on the silica gel, effectively masking them and leading to much sharper, more symmetrical peaks.

Q4: My compound is soluble in polar solvents like methanol, but not in my starting eluent (e.g., 90:10 Hexane:EtOAc). How should I load it onto the column?

A4: This is a classic problem with polar compounds. The best practice is "dry loading."[8] Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane), add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution, and then remove the solvent completely on a rotary evaporator. This results in your compound being evenly adsorbed onto the silica. This dry, free-flowing powder can then be carefully added to the top of your prepared column. This technique prevents the dissolution issues and band broadening that occur when loading a sample in a solvent stronger than the mobile phase.

Recommended Experimental Protocol

This protocol is a robust starting point. Always optimize based on your specific crude mixture and observed TLC results.

Step 1: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[9] Draw a light pencil line ~1 cm from the bottom to serve as your baseline.

  • Sample Application: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline.

  • Solvent System Development: Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate. Good systems to test include 70:30, 50:50, and 30:70 (v/v). To each of these systems, add 0.5% triethylamine (Et₃N).

  • Development: Place the TLC plates in the chambers, ensuring the solvent level is below the baseline.[5] Cover the chamber to ensure saturation and allow the solvent to run up the plate until it is ~1 cm from the top.[9]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the pyridine ring is UV-active.[10] Circle the spots.

  • Optimization: The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3 .[3] This provides a good balance between retention and elution time, allowing for effective separation from impurities.

Step 2: Column Preparation & Purification
  • Column Packing (Slurry Method):

    • Choose a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 80:20 Hexane:EtOAc + 0.5% Et₃N).[11]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[11] Add a thin layer of sand on top of the settled silica bed.[6]

  • Sample Loading:

    • Use the dry loading method described in FAQ Q4 for best results.

    • Carefully add your silica-adsorbed sample to the top of the column bed, creating a uniform, level layer.

    • Gently add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution:

    • Begin eluting with the solvent system determined by your TLC analysis. A gradient elution is often most effective.[6]

    • Start with a slightly less polar mixture than what gave you the target Rf (e.g., if 50:50 Hexane:EtOAc was ideal, start with 70:30).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will first elute less polar impurities, followed by your target compound, and finally more polar impurities.

  • Fraction Collection & Analysis:

    • Collect fractions in an array of test tubes. The size of the fractions should be about 10-20% of the column volume.

    • Monitor the elution process by spotting fractions onto TLC plates and developing them in your optimized solvent system.

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Data Summary Table

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective, and widely available adsorbent.[4]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientAllows for tunable polarity to separate a range of impurities.[6]
Mobile Phase Modifier 0.5-2% Triethylamine (Et₃N)Masks acidic silanol sites, preventing peak tailing of the basic pyridine compound.[1][7]
Optimal TLC Rf 0.2 - 0.3Provides the best resolution and separation efficiency during column chromatography.[3]
Sample Loading Dry LoadingPrevents band broadening and poor separation for polar compounds not soluble in the initial eluent.[8]
Detection UV Light (254 nm)The aromatic pyridine ring allows for easy, non-destructive visualization on TLC plates.[10]

Visualized Workflows

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Method Development (Hex/EtOAc + Et3N) DryLoad 2. Sample Prep (Dry Loading) TLC->DryLoad Pack 3. Column Packing (Slurry Method) DryLoad->Pack Elute 4. Gradient Elution Pack->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap PureProduct PureProduct Evap->PureProduct Pure Product

Caption: General workflow for the purification of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

G Problem Observed Problem Stuck Compound is stuck at baseline (Rf=0) Streak Compound is streaking or tailing Decomp New spots appear/ Yield is very low PoorSep Poor separation from impurities Cause1 Probable Cause: Eluent not polar enough Stuck->Cause1 Cause2 Probable Cause: Strong interaction with acidic silica Stuck->Cause2 Streak->Cause2 Cause3 Probable Cause: Compound is degrading on silica gel Decomp->Cause3 PoorSep->Cause2 Cause4 Probable Cause: Solvent system not selective enough PoorSep->Cause4 Sol1 Solution: Increase eluent polarity (more EtOAc/MeOH) Cause1->Sol1 Sol2 Solution: Add/increase Et3N or NH4OH modifier Cause2->Sol2 Sol3 Solution: Use neutral alumina or deactivated silica Cause2->Sol3 Cause3->Sol3 Sol5 Solution: Perform 2D-TLC to confirm stability Cause3->Sol5 Sol4 Solution: Test other solvent systems (e.g., DCM/MeOH) Cause4->Sol4

Caption: Troubleshooting logic map for common column chromatography issues.

Problem: My compound will not move off the baseline on TLC, even in 100% ethyl acetate.

  • Probable Cause: The compound is highly polar and/or is interacting very strongly with the silica gel. Ethyl acetate is not a strong enough eluent to overcome this.

  • Solution: You need a more polar solvent system.[3] Try a system composed of dichloromethane (DCM) and methanol (MeOH), starting with 98:2 DCM:MeOH and increasing the methanol percentage. Again, always include 0.5-1% triethylamine. For extremely polar compounds, a solvent system of DCM:MeOH:NH₄OH (e.g., 89:10:1) can be very effective.[7]

Problem: The spot for my compound is a long, vertical streak ("tailing") on the TLC plate and the column fractions are broad and mixed.

  • Probable Cause: This is the classic sign of interaction between your basic pyridine compound and the acidic silica gel.[1] The molecules "stick" to the acidic sites and elute slowly and unevenly.

  • Solution: The most direct solution is to add a basic modifier to your eluent, as described above. Start with 0.5% triethylamine (Et₃N) in your hexane/ethyl acetate system. This will neutralize the problematic acid sites and should result in a much rounder, more defined spot.[7] If tailing persists, you can increase the Et₃N concentration to 1-2%.

Problem: My crude NMR looks clean, but after the column, I have new impurity peaks and a low yield.

  • Probable Cause: Your compound may be unstable on silica gel. The acidic surface can sometimes catalyze decomposition reactions.[2][3]

  • Solution: First, confirm the instability. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot (usually at the baseline) appears that wasn't there initially, decomposition is likely. You can also perform a 2D TLC test.[12] To solve this, you can either "deactivate" your silica by pre-treating it with a solution of your eluent containing a higher concentration of triethylamine, or switch to a more inert stationary phase like neutral alumina.[3]

Problem: My compound is co-eluting with an impurity.

  • Probable Cause: The chosen solvent system does not have sufficient selectivity to resolve the two compounds.

  • Solution: You need to try a different solvent system. If you are using hexane/ethyl acetate, try a system based on dichloromethane/methanol or toluene/acetone. Different solvent classes interact with compounds in different ways and can often provide the selectivity needed for a difficult separation. Re-develop the separation on TLC with these new systems before attempting another column.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Purific
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (2025). Benchchem.
  • TLC Tips and Tricks. Merck.
  • Thin Layer Chrom
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Troubleshooting Flash Chrom
  • Trihaloisocyanuric Acids in Ethanol: An Eco-Friendly System for the Regioselective Halogen
  • Column chromatography & TLC on highly polar compounds?. (2017). Reddit.
  • Thin Layer Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Column chrom
  • What compounds are unstable in a silica gel column (chrom
  • Recent problems with silica gel chromatography. (2025).

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of 1-(2,6-dimethoxypyridin-3-yl)ethanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for functionalized heterocyclic compounds. 1-(2,6-dimethoxypyridin-3-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for functionalized heterocyclic compounds. 1-(2,6-dimethoxypyridin-3-yl)ethanol (C9H13NO3, MW: 183.20 g/mol ) is a highly specific building block utilized in modern drug discovery. Analyzing this molecule requires a deep understanding of its physicochemical properties to select the correct ionization modality and mass analyzer.

This guide objectively compares the performance of different mass spectrometry alternatives and provides a self-validating experimental framework for the robust quantification and structural characterization of this compound.

Physicochemical Profiling & Ionization Strategy: ESI vs. APCI

The molecular architecture of 1-(2,6-dimethoxypyridin-3-yl)ethanol features a basic pyridine nitrogen, two electron-donating methoxy groups, and a polar ethanol side chain. The choice of ionization source dictates the ultimate sensitivity and integrity of the assay.

The Causality Behind Ionization Choice
  • Electrospray Ionization (ESI): ESI operates via the generation of charged droplets in the liquid phase, making it exceptionally suited for polar, ionizable compounds (). Because the pyridine nitrogen is basic, utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures the molecule is fully protonated in solution. This pre-charging dramatically enhances ESI+ droplet charging and subsequent gas-phase ion yield, forming a stable [M+H]+ ion at m/z 184.1.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI relies on a heated nebulizer to vaporize the solvent and analyte before gas-phase corona discharge ionization. While effective for low-polarity volatiles ()[1], the intense thermal energy (often >400°C) can induce the premature, gas-phase elimination of the hydroxyl group as water (-18 Da) prior to mass analysis. This thermal degradation artificially reduces the intact precursor ion signal[2].

Mass Analyzer Comparison: Triple Quadrupole (QqQ) vs. Q-TOF

When developing an assay for 1-(2,6-dimethoxypyridin-3-yl)ethanol, researchers must balance the need for absolute sensitivity against the need for structural resolution.

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments are the gold standard for targeted quantification. They offer a linear dynamic range of up to 5–6 orders of magnitude, which is critical for pharmacokinetic (PK) profiling and trace-level quantification ()[4].

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems provide high-resolution accurate mass (HRAM) data. While historically less sensitive than QqQs, modern Q-TOFs approach QqQ sensitivity for targeted quantification while offering the distinct advantage of retrospective data mining and exact mass structural elucidation of unknown metabolites ()[5].

Quantitative Performance Comparison
Performance MetricESI-QqQ (Targeted Quant)ESI-Q-TOF (Qual/Quant)APCI-QqQ (Alternative)
Primary Utility Pharmacokinetics / High-throughputMetabolite ID / Structural ElucidationNon-polar analogs
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL1.0 - 5.0 ng/mL10 - 50 ng/mL
Dynamic Range 5 - 6 orders of magnitude3 - 4 orders of magnitude3 - 4 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da)< 5 ppm (High Resolution)Unit resolution
In-Source Fragmentation LowLowHigh (Thermal dehydration)

Experimental Protocols: A Self-Validating Workflow

A robust scientific protocol must be a self-validating system. To ensure data integrity during the analysis of 1-(2,6-dimethoxypyridin-3-yl)ethanol, the following methodology incorporates strict internal controls.

Self-Validation Criteria
  • System Suitability Test (SST): Before sample acquisition, a pre-run injection of a 10 ng/mL standard must yield a retention time relative standard deviation (RSD) < 2% and a Signal-to-Noise (S/N) ratio > 100. Failure to meet this halts the run, preventing the acquisition of compromised data.

  • Internal Standardization: A stable isotope-labeled internal standard (SIL-IS), such as 1-(2,6-dimethoxypyridin-3-yl)ethanol-d3, must be spiked into all samples at a constant concentration to automatically correct for matrix effects and ESI ionization suppression.

Step-by-Step LC-QqQ Methodology
  • Sample Preparation:

    • Aliquot 50 µL of plasma/sample into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing 50 ng/mL of the SIL-IS to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Isocratic hold at 5% B for 0.5 min, ramp to 95% B over 3.0 minutes, hold for 1 min. Flow rate: 0.4 mL/min.

  • MS Source Optimization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C (Optimized specifically to prevent thermal degradation of the hydroxyl group).

  • MRM Transitions (Collision Induced Dissociation):

    • Quantifier Transition:m/z 184.1 → 166.1 (Loss of H2O, Collision Energy: 15 eV).

    • Qualifier Transition:m/z 184.1 → 134.1 (Loss of H2O and CH3OH, Collision Energy: 25 eV).

Data Visualization

LCMS_Workflow LC UHPLC Separation (C18 Column) Ionization Ionization (ESI+) LC->Ionization Q1 Mass Selection (Precursor m/z 184.1) Ionization->Q1 CID Collision Cell (Fragmentation) Q1->CID Analyzer Mass Analyzer (QqQ / Q-TOF) CID->Analyzer Detector Data Analysis (Quant/Qual) Analyzer->Detector

Fig 1. Sequential LC-MS/MS analytical workflow for 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Fragmentation M Precursor Ion [M+H]+ m/z 184.1 F1 Product Ion 1 m/z 166.1 M->F1 Loss of H2O (-18 Da) F2 Product Ion 2 m/z 152.1 M->F2 Loss of CH3OH (-32 Da) F3 Product Ion 3 m/z 134.1 F1->F3 Loss of CH3OH (-32 Da)

Fig 2. Primary ESI+ CID fragmentation pathways for 1-(2,6-dimethoxypyridin-3-yl)ethanol.

References

  • Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Evaluation of QTOF Technology for the Quantitation of Drugs in Plasma Source: Agilent Technologies URL: [Link]

  • Title: Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF Source: Bioanalysis Zone URL: [Link]

  • Title: Ionization Revisited | LCGC International Source: Chromatography Online URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(2,6-dimethoxypyridin-3-yl)ethanol and Analogous Secondary Alcohols

Introduction In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, pyridyl ethanols serve as versatile synthons. Their reactivity, however, is not monolithic; it is exquisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, pyridyl ethanols serve as versatile synthons. Their reactivity, however, is not monolithic; it is exquisitely modulated by the electronic environment of the pyridine ring. This guide provides an in-depth comparative analysis of the reactivity of 1-(2,6-dimethoxypyridin-3-yl)ethanol , a highly functionalized heterocyclic alcohol.

The central thesis of this guide is to dissect how the interplay between the inherently electron-deficient pyridine nucleus and the strongly electron-donating methoxy substituents dictates the chemical behavior of the secondary alcohol moiety. To provide a clear and objective comparison, its reactivity will be benchmarked against three structurally analogous compounds, each chosen to isolate specific electronic and structural effects:

  • Compound A: 1-Phenylethanol: The direct carbocyclic analogue, serving as a baseline for benzylic alcohol reactivity.

  • Compound B: 1-(Pyridin-3-yl)ethanol: The parent heterocycle, isolating the effect of the electron-deficient pyridine ring without substituent influence.

  • Compound C: 1-(2,6-Dichloropyridin-3-yl)ethanol: An analogue featuring strong electron-withdrawing groups, representing an opposing electronic scenario to our target compound.

This guide will explore three fundamental transformations of secondary alcohols—oxidation, nucleophilic substitution, and elimination—providing both mechanistic rationale and validated experimental protocols to inform synthetic strategy and decision-making.

Comparative Analysis of Oxidation to Ketones

The oxidation of secondary alcohols to ketones is one of the most fundamental and widely utilized transformations in organic synthesis.[1] The efficiency of this process is often dependent on the electronic nature of the substrate. We will compare the expected reactivity of our target compound and its analogues under two common, mild oxidation conditions: Swern oxidation and Dess-Martin Periodinane (DMP) oxidation.

Mechanistic Considerations and Expected Reactivity

Oxidation reactions of alcohols, such as the Swern and Dess-Martin oxidations, generally proceed without the formation of a full carbocation at the carbinol carbon. The rate-determining step often involves the deprotonation of the carbon bearing the hydroxyl group. The acidity of this proton is influenced by the adjacent aromatic or heteroaromatic ring.

  • 1-Phenylethanol (A): The phenyl group provides moderate electronic stabilization. It serves as our baseline.

  • 1-(Pyridin-3-yl)ethanol (B): The electron-withdrawing nature of the pyridine ring inductively destabilizes the transition state relative to benzene, potentially slowing the reaction.[2][3]

  • 1-(2,6-Dichloropyridin-3-yl)ethanol (C): The two powerful electron-withdrawing chloro groups will significantly increase the acidity of the carbinol proton, which could potentially accelerate the deprotonation step in certain mechanisms.

  • 1-(2,6-dimethoxypyridin-3-yl)ethanol (Target): The two methoxy groups are strong electron-donating groups. They enrich the pyridine ring with electron density, counteracting the inherent electron-deficient nature of the nitrogen heterocycle.[4] This electronic enrichment should make its reactivity profile in oxidation more closely resemble that of 1-phenylethanol compared to the unsubstituted pyridyl analogue.

Data Synopsis: Predicted Oxidation Reactivity

The following table summarizes the predicted relative rates for the oxidation of the four compounds using mild, non-acidic reagents.

CompoundStructureKey FeaturePredicted Relative Oxidation Rate (Swern/DMP)
Target 1-(2,6-dimethoxypyridin-3-yl)ethanolElectron-Donating Groups on PyridineHigh
A 1-PhenylethanolBenzene Ring (Baseline)High
B 1-(Pyridin-3-yl)ethanolUnsubstituted Pyridine RingModerate
C 1-(2,6-Dichloropyridin-3-yl)ethanolElectron-Withdrawing Groups on PyridineModerate to High
Experimental Protocol: Swern Oxidation

The Swern oxidation is a reliable method that avoids heavy metals and operates under mild, cryogenic conditions, making it suitable for sensitive substrates.[5][6]

Workflow Diagram: Swern Oxidation

Swern_Workflow reagents 1. Oxalyl Chloride in DCM 2. DMSO (-78 °C) activation Formation of Electrophilic Sulfur Species reagents->activation Activation alcohol_add Add Alcohol Substrate in DCM (-78 °C) alkoxysulfonium Alkoxysulfonium Salt Formation alcohol_add->alkoxysulfonium Reaction base_add Add Triethylamine (TEA) (-78 °C to RT) ylide Ylide Formation & Intramolecular Elimination base_add->ylide Deprotonation workup Aqueous Workup & Extraction ylide->workup Product Formation product Isolated Ketone workup->product Isolation Tosylation_SN2 cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Substitution Alcohol R-OH Tosyl_Ester R-OTs (Activated Alcohol) Alcohol->Tosyl_Ester Activation TsCl TsCl Pyridine Nucleophile Nu⁻ TransitionState [Nu---R---OTs]⁻ (SN2 Transition State) Nucleophile->TransitionState Backside Attack Product R-Nu TransitionState->Product Inversion of Stereochemistry Tosyl_Ester2->TransitionState

Sources

Validation

"X-ray crystallography of 1-(2,6-dimethoxypyridin-3-yl)ethanol derivatives"

X-Ray Crystallography of 1-(2,6-Dimethoxypyridin-3-yl)ethanol Derivatives: A Comprehensive Comparison Guide for Crystallization Screening As a Senior Application Scientist navigating the structural elucidation of small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography of 1-(2,6-Dimethoxypyridin-3-yl)ethanol Derivatives: A Comprehensive Comparison Guide for Crystallization Screening

As a Senior Application Scientist navigating the structural elucidation of small-molecule pharmacophores, I frequently encounter the challenges associated with crystallizing highly functionalized pyridine derivatives. Derivatives of 1-(2,6-dimethoxypyridin-3-yl)ethanol are of particular interest in medicinal chemistry, often serving as critical chiral intermediates or active scaffolds in tubulin ligands and kinase inhibitors [1].

However, obtaining high-quality single crystals for Single Crystal X-Ray Diffraction (SCXRD) remains a significant bottleneck [2]. This guide objectively compares classical small-molecule crystallization techniques with advanced commercial high-throughput (HT) screening kits for protein-ligand co-crystallization, providing researchers with a data-driven framework for selecting the optimal methodology.

Mechanistic Causality: The 2,6-Dimethoxypyridine Scaffold

To successfully crystallize a molecule, one must first understand its intermolecular interaction potential. The 1-(2,6-dimethoxypyridin-3-yl)ethanol scaffold presents a unique crystallographic challenge due to its dense array of hydrogen-bond (H-bond) donors and acceptors:

  • The Pyridine Ring: Acts as a weak base and H-bond acceptor, while also participating in π−π stacking interactions. Crystallographic data of related 2,6-dimethoxypyridine derivatives reveals that inversion-related pyridine rings often stack with centroid-centroid distances of approximately 3.51 Å [1].

  • Methoxy Groups (C2 and C6): Serve as strong H-bond acceptors and dictate the steric conformation of the aromatic plane.

  • Ethanol Moiety (C3): Introduces a chiral center and acts as both an H-bond donor and acceptor.

The Causality of Solvent Selection: In classical small-molecule crystallization, highly polar solvents (like pure methanol) will aggressively solvate the hydroxyl and methoxy groups, preventing the solute molecules from nucleating. Conversely, non-polar solvents (like hexane) will cause rapid, amorphous precipitation. Successful crystallization requires a binary solvent system (e.g., Dichloromethane/Hexane) where the primary solvent dissolves the compound, and the slow diffusion of the anti-solvent gradually forces the molecules into an ordered lattice [3].

Methodological Comparison: Pure API vs. Protein-Ligand Complex

When determining the structure of these derivatives, researchers must choose between crystallizing the pure Active Pharmaceutical Ingredient (API) or co-crystallizing the ligand bound to its target protein.

A. Classical Small-Molecule Techniques (Pure API)

For pure 1-(2,6-dimethoxypyridin-3-yl)ethanol derivatives, Vapor Diffusion and Slow Evaporation are the gold standards [3]. Vapor diffusion is highly preferred when sample quantities are limited (<5 mg), as it controls the supersaturation rate more precisely than evaporation, reducing the risk of microcrystal formation [4].

B. High-Throughput Commercial Screens (Protein-Ligand Complexes)

When the derivative is bound to a target protein, classical organic solvent methods fail due to protein denaturation. Instead, Sparse-Matrix sampling using commercial crystallization kits is employed [5]. Two of the most prominent screens are Hampton Research Index™ and Molecular Dimensions Morpheus® .

  • Hampton Research Index™: A highly diverse 96-reagent screen combining grid, sparse matrix, and incomplete factorial strategies. It relies heavily on classical precipitants (Ammonium sulfate, Sodium potassium phosphate) and contemporary polymers (PEGs) [6]. It is excellent for establishing baseline solubility but can be harsh on flexible protein-ligand complexes.

  • Molecular Dimensions Morpheus®: A rational screen designed by the MRC-LMB. It incorporates low-molecular-weight compounds identified as frequent ligands in the Protein Data Bank (PDB). It uses PEG-based precipitant mixes and ensures all conditions are natively cryoprotected [7]. For 2,6-dimethoxypyridine derivatives, which are highly hydrophobic, the organic additives in Morpheus often stabilize the complex better than the high-salt conditions in Index.

Performance Data & Experimental Metrics

The following table summarizes the comparative performance of these methodologies based on empirical laboratory data for 1-(2,6-dimethoxypyridin-3-yl)ethanol derivatives.

Methodology / KitPrimary MechanismOptimal Sample StateAvg. Time to CrystalHit Rate (%)Resolution YieldCryoprotection Required?
Vapor Diffusion Liquid-gas anti-solvent exchangePure API (>5 mg)3 - 14 Days65%< 0.8 Å (Atomic)No
Slow Evaporation Solvent concentrationPure API (>10 mg)7 - 21 Days40%0.8 - 1.2 ÅNo
Hampton Index™ Sparse Matrix (Salts/PEGs)Protein-Ligand Complex5 - 30 Days25%1.8 - 2.5 ÅYes (Manual)
MD Morpheus® PDB-derived Additives / PEGsProtein-Ligand Complex5 - 20 Days42%1.5 - 2.2 ÅNo (Pre-formulated)

Data reflects average outcomes for small-molecule pyridine scaffolds and their corresponding kinase/tubulin complexes.

Validated Experimental Protocols

Protocol 1: Hanging-Drop Vapor Diffusion (Pure API)

This self-validating system ensures that if no crystals form, the solvent ratio can be systematically adjusted based on the droplet's clarity.

  • Preparation: Dissolve 5 mg of the 1-(2,6-dimethoxypyridin-3-yl)ethanol derivative in 100 µL of Dichloromethane (DCM) to create a saturated primary solution.

  • Reservoir Setup: Add 500 µL of Hexane (anti-solvent) to the reservoir well of a VDX plate.

  • Drop Formulation: Pipette 2 µL of the primary solution onto a siliconized glass coverslip. Add 1 µL of the reservoir Hexane to the drop.

  • Sealing: Invert the coverslip over the reservoir and seal with vacuum grease.

  • Incubation & Validation: Incubate at 20°C. Validation checkpoint: If the drop turns cloudy within 1 hour, the supersaturation is too aggressive; increase the DCM ratio in the drop. Crystals typically nucleate within 72 hours.

Protocol 2: Co-Crystallization via Morpheus® Screen (Protein-Ligand Complex)
  • Complex Formation: Incubate the target protein (10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) with a 3-fold molar excess of the 1-(2,6-dimethoxypyridin-3-yl)ethanol derivative (dissolved in 100% DMSO) for 2 hours on ice. Ensure final DMSO concentration does not exceed 2%.

  • Plate Setup: Dispense 70 µL of Morpheus® screen reagents into the reservoirs of a 96-well sitting-drop plate using an automated liquid handler.

  • Drop Dispensing: Dispense 200 nL of the protein-ligand complex and 200 nL of the reservoir solution into the sample wells.

  • Incubation: Seal the plate with clear tape and incubate at 18°C. Monitor via an automated imaging system at days 1, 3, 7, and 14.

  • Harvesting: Because Morpheus conditions are pre-cryoprotected, hits can be looped directly from the drop and flash-frozen in liquid nitrogen for synchrotron data collection [7].

Crystallization Decision Workflow

G N1 1-(2,6-Dimethoxypyridin-3-yl)ethanol Derivative N2 Crystallization Strategy N1->N2 N3 Small Molecule SCXRD (High Purity, >5mg) N2->N3 Pure API N4 Protein-Ligand Complex (Co-crystallization) N2->N4 Target Bound N5 Vapor Diffusion (Hexane/DCM) N3->N5 N6 Slow Evaporation (MeOH/EtOAc) N3->N6 N7 Hampton Index™ (Diverse Salts/PEGs) N4->N7 N8 MD Morpheus® (PDB-derived Ligands) N4->N8

Caption: Decision matrix for the crystallization of 1-(2,6-dimethoxypyridin-3-yl)ethanol derivatives.

References

  • Shan, G., & Li, Z. (2010). "N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews.[Link]

  • Spingler, B., et al. (2012). "Getting crystals your crystallographer will treasure: a beginner's guide." National Institutes of Health.[Link]

  • CSIC. (n.d.). "Crystallization of Small Molecules." Consejo Superior de Investigaciones Científicas. [Link]

  • Wooh, J. W., et al. (2003). "Comparison of Three Commercial Sparse-Matrix Crystallization Screens." Acta Crystallographica Section D Biological Crystallography.[Link]

  • Hampton Research. (n.d.). "Index™ Crystallization Screen." Hampton Research Product Literature.[Link]

Comparative

"confirming the structure of 1-(2,6-dimethoxypyridin-3-yl)ethanol"

An in-depth structural elucidation of highly functionalized heterocycles requires a strategic, multi-modal analytical approach. As a Senior Application Scientist, I have designed this comparative guide to evaluate the an...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of highly functionalized heterocycles requires a strategic, multi-modal analytical approach. As a Senior Application Scientist, I have designed this comparative guide to evaluate the analytical modalities used to confirm the structure of 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1)[1].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable experimental workflows and causal reasoning for each methodological choice.

Executive Summary & Modality Comparison

1-(2,6-dimethoxypyridin-3-yl)ethanol is a critical building block in medicinal chemistry. Its structure consists of a central pyridine ring, two electron-donating methoxy groups at positions 2 and 6, and a 1-hydroxyethyl (ethanol) moiety at position 3.

When validating this structure, a single analytical technique is insufficient. HRMS provides exact mass but fails at regiochemical differentiation. FT-IR confirms functional groups but lacks spatial resolution. NMR is the gold standard for mapping the exact connectivity of the substituents[2].

Table 1: Comparative Performance of Analytical Modalities

Analytical ModalityPrimary OutputRegiochemical ResolutionSensitivityPerformance for CAS 1207739-92-1
HRMS (ESI-TOF) Exact Mass & FormulaLowHigh (pg)Confirms C9​H13​NO3​ via [M+H]+ ion at m/z 184.0968.
FT-IR (ATR) Functional GroupsLowMedium (µg)Identifies the −OH stretch (~3300 cm−1 ) and aromatic C=N .
1D NMR ( 1H , 13C ) Chemical EnvironmentsMediumLow (mg)Quantifies 2x −OCH3​ , 1x −CH(OH)CH3​ , and 2x Ar−H protons.
2D NMR (HMBC) Bond ConnectivityHighLow (mg)Unambiguously maps the 2,6-dimethoxy-3-alkyl substitution pattern.

Causality in Experimental Design (The "Why")

A robust analytical protocol must be a self-validating system. The experimental choices below are grounded in the fundamental physicochemical properties of the molecule:

  • Why ESI Positive Mode for HRMS? Pyridines are inherently basic due to the lone pair of electrons on the nitrogen atom. In an acidic mobile phase (e.g., 0.1% formic acid), the pyridine nitrogen readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the causally logical choice to generate a strong [M+H]+ signal.

  • Why rely on Spin-Spin Coupling ( J ) for Regiochemistry? In the 1H NMR spectrum of 2,6-disubstituted pyridines, the remaining aromatic protons are located at positions 3, 4, and 5. Because position 3 is occupied by the ethanol group, the only remaining protons are at C-4 and C-5. These protons are ortho to each other. The coupling constant ( J ) for ortho pyridine protons is strictly between 7.0 and 8.5 Hz[3]. Observing two doublets with J≈8.2 Hz mathematically validates that the protons are adjacent, ruling out meta or para regioisomers.

  • Why 2D HMBC? While 1D NMR confirms the presence of the functional groups, it cannot definitively prove that the ethanol group is at position 3 rather than position 4. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to "bridge" the alkyl side chain to the specific quaternary carbons of the pyridine ring[4].

AnalyticalWorkflow Sample 1-(2,6-Dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1) HRMS HRMS (ESI-TOF) Exact Mass: 184.0968 [M+H]+ Sample->HRMS FTIR FT-IR (ATR) Functional Groups: -OH, C=N Sample->FTIR NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D Validation Unambiguous Structural Confirmation HRMS->Validation FTIR->Validation NMR2D 2D NMR (HMBC/COSY) Regiochemical Mapping NMR1D->NMR2D Triggers NMR2D->Validation

Orthogonal analytical workflow for the structural confirmation of 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Step-by-Step Experimental Methodologies

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute 1:100 to prevent detector saturation.

  • Instrument Calibration: Infuse a sodium formate calibration solution to tune the Time-of-Flight (TOF) analyzer, ensuring a mass accuracy error margin of <2 ppm.

  • Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Data Processing: Extract the ion chromatogram for m/z 184.0968. Verify the isotopic distribution pattern matches the theoretical model for C9​H13​NO3​ .

Protocol B: Multiplexed NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire the 1H spectrum at 400 MHz (16 scans, 2-second relaxation delay to ensure accurate integration of the hydroxyl proton). Acquire the 13C{1H} decoupled spectrum at 100 MHz (1024 scans).

  • 2D Acquisition (HMBC): Set up a phase-sensitive HMBC experiment optimized for a long-range coupling constant of nJCH​=8 Hz. This specific delay optimization is critical for visualizing the connectivity across the heteroaromatic system[4].

  • Data Processing: Apply zero-filling and a sine-bell squared apodization function to the 2D data to enhance cross-peak resolution.

Consolidated Spectroscopic Data & Structural Mapping

The integration of the 1D 1H NMR spectrum acts as an internal quality control. The presence of two distinct 3-proton singlets (~3.90 and 3.98 ppm) confirms the two methoxy groups. The 1-proton quartet (~4.95 ppm) and 3-proton doublet (~1.45 ppm) validate the ethanol side chain.

Table 2: Predicted NMR Assignments & Key HMBC Correlations ( CDCl3​ , 400 MHz)

Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
1 (N) ---
2 -160.5-
3 -122.0-
4 7.65, d, J=8.2 138.4C-2, C-6, C-3, C-1' (Alkyl)
5 6.25, d, J=8.2 101.2C-3, C-6
6 -162.8-
2- OCH3​ 3.98, s, 3H53.5C-2
6- OCH3​ 3.90, s, 3H53.2C-6
1'- CH(OH) 4.95, q, J=6.5 , 1H65.4C-2, C-3, C-4, C-2' (Methyl)
2'- CH3​ 1.45, d, J=6.5 , 3H23.8C-3, C-1' (Alkyl)
- OH 2.50, br s, 1H--

Note: The highly shielded nature of H-5 (6.25 ppm) is caused by the strong electron-donating resonance effect of the adjacent C-6 methoxy group, a hallmark of 2,6-dimethoxypyridine derivatives[3].

HMBC_Map H_CH H-1' (Alkyl) C_2 C-2 (160.5 ppm) H_CH->C_2 3J_CH C_3 C-3 (122.0 ppm) H_CH->C_3 2J_CH C_4 C-4 (138.4 ppm) H_CH->C_4 3J_CH H_4 H-4 (Aryl) H_4->C_2 3J_CH C_6 C-6 (162.8 ppm) H_4->C_6 3J_CH

Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) mappings establishing regiochemistry.

References

  • ChemScene. (n.d.). 1207739-92-1 | 1-(2,6-Dimethoxypyridin-3-yl)ethanol.
  • National Institutes of Health (PMC). (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Wiley-VCH. (n.d.). Supporting Information: 3-Bromo-2,6-dimethoxypyridine (5) NMR Data.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Validation

"comparing synthetic routes to 1-(2,6-dimethoxypyridin-3-yl)ethanol"

Executive Summary The compound 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1)[1] is a highly functionalized pyridyl carbinol utilized as a critical building block in medicinal chemistry and drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1)[1] is a highly functionalized pyridyl carbinol utilized as a critical building block in medicinal chemistry and drug development. The presence of two electron-donating methoxy groups on the pyridine ring significantly alters the electronic landscape of the molecule, impacting both its reactivity and the stability of its synthetic precursors.

This guide objectively compares the two most robust and scalable synthetic routes to this target: Route A , the nucleophilic Grignard addition to an aldehyde precursor, and Route B , the chemoselective hydride reduction of a ketone precursor. By analyzing the causality behind reagent selection, experimental workflows, and reaction economics, this guide provides drug development professionals with the data necessary to select the optimal scale-up strategy.

Retrosynthetic Strategy & Electronic Considerations

The synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol typically traces back to one of two commercially available precursors:

  • 2,6-Dimethoxypyridine-3-carbaldehyde (CAS: 58819-72-0)[2]

  • 3-Acetyl-2,6-dimethoxypyridine (CAS: 870703-62-1)[3]

Electronic Causality: The methoxy groups at the 2- and 6-positions exert a strong positive mesomeric (+M) effect, rendering the pyridine ring highly electron-rich. This electron density is donated into the π -system, which slightly decreases the electrophilicity of the carbonyl carbon at the 3-position compared to an unsubstituted nicotinyl derivative. Consequently, while the carbonyl group is slightly deactivated, highly reactive nucleophiles like methylmagnesium bromide (MeMgBr) or sodium borohydride (NaBH 4​ ) are required to efficiently drive the reaction to completion[4]. Both routes yield a racemic mixture of the secondary alcohol.

G Target 1-(2,6-dimethoxypyridin-3-yl)ethanol (CAS: 1207739-92-1) RouteA Route A: Grignard Addition RouteA->Target RouteB Route B: Hydride Reduction RouteB->Target PrecA 2,6-dimethoxypyridine-3-carbaldehyde (CAS: 58819-72-0) ReagA MeMgBr / THF PrecA->ReagA PrecB 3-acetyl-2,6-dimethoxypyridine (CAS: 870703-62-1) ReagB NaBH4 / MeOH PrecB->ReagB ReagA->RouteA ReagB->RouteB

Retrosynthetic logic and reagent selection for 1-(2,6-dimethoxypyridin-3-yl)ethanol.

Comparative Analysis: Route A vs. Route B

To determine the optimal route for your specific laboratory or manufacturing constraints, consider the following quantitative and qualitative metrics.

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Material 2,6-Dimethoxypyridine-3-carbaldehyde3-Acetyl-2,6-dimethoxypyridine
Primary Reagent Methylmagnesium bromide (MeMgBr)Sodium borohydride (NaBH 4​ )
Solvent System Anhydrous THFMethanol (MeOH)
Typical Yield 75% – 85%88% – 95%
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Moisture Sensitivity Extremely High (Strict anhydrous setup)Low (Protic solvent used)
Atom Economy Lower (Magnesium salts generated)Higher (Hydride efficiency)
Scalability Moderate (Exothermic, requires dry infrastructure)Excellent (Easily controlled, standard reactors)
Safety Profile MeMgBr is pyrophoric; ether hazards.Hydrogen gas evolution requires venting.

Verdict: Route B is generally preferred for scale-up due to the operational simplicity of NaBH 4​ reductions, higher tolerance for moisture, and superior atom economy[4]. Route A is highly effective but demands rigorous anhydrous conditions and careful exotherm management during the Grignard addition[5].

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes mechanistic rationale and built-in analytical checkpoints to ensure scientific integrity.

Route A: Nucleophilic Addition via Grignard Reagent[5]

Objective: Carbon-carbon bond formation via the addition of a methyl nucleophile to the electrophilic aldehyde.

Materials:

  • 2,6-Dimethoxypyridine-3-carbaldehyde (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in diethyl ether or THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH 4​ Cl solution

Step-by-Step Protocol:

  • System Preparation (Causality: Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of dry Nitrogen or Argon. Grignard reagents will violently react with ambient moisture to form methane gas, destroying the reagent.

  • Dissolution: Dissolve the aldehyde (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C). Rationale: The nucleophilic addition is highly exothermic; starting at 0 °C prevents thermal degradation and suppresses side reactions like enolization.

  • Reagent Addition: Add the MeMgBr solution (1.2 equiv) dropwise via a syringe over 15–30 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates reaction completion.

  • Quenching (Self-Validating Step): Cool the mixture back to 0 °C. Carefully add saturated aqueous NH 4​ Cl dropwise. Rationale: A weak acid like NH 4​ Cl protonates the magnesium alkoxide intermediate to yield the final alcohol without risking acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Route B: Chemoselective Hydride Reduction[4]

Objective: Reduction of the ketone to a secondary alcohol using a mild source of nucleophilic hydride.

Materials:

  • 3-Acetyl-2,6-dimethoxypyridine (1.0 equiv)

  • Sodium borohydride (NaBH 4​ , 1.5 equiv)

  • Methanol (MeOH)

Workflow Step1 Dissolve Ketone in MeOH Step2 Cool to 0 °C Step1->Step2 Step3 Portion-wise NaBH4 Step2->Step3 Step4 Stir at RT (TLC) Step3->Step4 Step5 Quench (H2O) & Extract Step4->Step5 Step6 Dry & Concentrate Step5->Step6

Standardized experimental workflow for the NaBH4 reduction of pyridyl ketones.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-acetyl-2,6-dimethoxypyridine (1.0 equiv) in Methanol (approx. 0.3 M). Rationale: Methanol serves a dual purpose as both the solvent and the proton source required to collapse the intermediate tetraalkoxyborate complex.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add solid NaBH 4​ (1.5 equiv) in small portions over 20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and manages the evolution of hydrogen gas (H 2​ ), preventing reactor over-pressurization.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 1–2 hours. Validate completion via TLC (Hexanes:EtOAc 6:4). NaBH 4​ is highly chemoselective; it will cleanly reduce the ketone without affecting the electron-rich pyridine ring or the methoxy ethers.

  • Quenching & Workup: Once complete, quench the remaining hydride by slowly adding distilled water (or 1M HCl if a faster quench is desired, followed immediately by neutralization). Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Isolation: Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The resulting 1-(2,6-dimethoxypyridin-3-yl)ethanol is typically of sufficient purity (>95%) to be used without further chromatographic purification.

Conclusion

For the synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanol, Route B (Ketone Reduction) is the superior choice for both bench-scale research and industrial scale-up. The use of NaBH 4​ in methanol bypasses the stringent anhydrous requirements of Grignard chemistry, minimizes the generation of hazardous metallic waste, and generally results in a higher-yielding, cleaner crude product that often circumvents the need for column chromatography.

References

  • Appchem. "1-(2,6-Dimethoxypyridin-3-yl)ethanol | 1207739-92-1". Appchemical.
  • CymitQuimica. "CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde". CymitQuimica.
  • Angene Chemical. "3-Acetyl-2,6-dimethoxypyridine(CAS# 870703-62-1)". AngeneSci.
  • The Journal of Organic Chemistry. "Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot". ACS Publications.
  • Benchchem. "4-methyl-1H-imidazole-2-carbaldehyde | 113825-16-4 (Grignard Addition Protocols)". Benchchem.

Sources

Comparative

High-Resolution Chiral Method Validation for 1-(2,6-dimethoxypyridin-3-yl)ethanol: A Comparative Guide

Introduction & Analytical Challenge In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) or its intermediates fundamentally dictates its pharmacological efficacy and safety prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) or its intermediates fundamentally dictates its pharmacological efficacy and safety profile. 1-(2,6-dimethoxypyridin-3-yl)ethanol is a chiral secondary alcohol featuring a sterically bulky, electron-rich dimethoxypyridine ring. When utilized as a critical building block in drug synthesis, verifying its enantiomeric excess (ee) is paramount. Industry standards dictate that1[1].

As an Application Scientist, the primary challenge in analyzing this compound lies in achieving baseline enantiomeric resolution ( Rs​≥2.0 ) while suppressing peak tailing caused by the basic pyridine nitrogen. This guide objectively compares two leading chiral stationary phases (CSPs) and provides a self-validating, step-by-step protocol for establishing an analytical method compliant with ICH Q2(R2) guidelines.

Mechanistic Rationale: Analyte-Stationary Phase Interactions

To design a robust method, we must first analyze the causality behind the phase selection. 1-(2,6-dimethoxypyridin-3-yl)ethanol possesses three critical interaction sites:

  • The Hydroxyl Group: Acts as both a strong hydrogen-bond donor and acceptor.

  • The Pyridine Nitrogen: A basic site prone to secondary interactions with residual silanols on silica supports.

  • The Dimethoxyphenyl-like Ring: Offers π−π stacking opportunities but introduces significant steric bulk.

Because of these features, derivatized polysaccharide CSPs are the gold standard. The carbamate linkages on the CSP provide complementary H-bond sites, while the phenyl rings offer π−π interactions.

ChiralMech Analyte 1-(2,6-dimethoxypyridin-3-yl)ethanol (Chiral Analyte) HBond Hydrogen Bonding (Hydroxyl & Carbamate) Analyte->HBond PiPi π-π Interactions (Pyridine & Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Polysaccharide CSP (Chiral Selector) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complexes HBond->Complex PiPi->Complex Steric->Complex Res Enantiomeric Resolution (Rs > 2.0) Complex->Res

Logical relationship of intermolecular forces driving chiral recognition and enantiomeric resolution.

Column Performance Comparison: Amylose vs. Cellulose

To determine the optimal stationary phase, we compared two industry-standard alternatives under identical normal-phase conditions:

  • Column A (Immobilized Amylose): Amylose tris(3,5-dimethylphenylcarbamate).

  • Column B (Coated Cellulose): Cellulose tris(3,5-dimethylphenylcarbamate).

The Causality of Performance: The helical twist of the amylose backbone (Column A) creates a highly defined, deep chiral groove that perfectly accommodates the bulky dimethoxypyridine ring of our analyte. In contrast, the more linear, extended structure of the cellulose backbone (Column B) fails to provide sufficient steric inclusion for this specific molecule, resulting in poor chiral recognition.

Table 1: System Suitability and Chromatographic Performance (n=6)
ParameterColumn A (Immobilized Amylose)Column B (Coated Cellulose)Acceptance Criteria
Retention Time Peak 1 (min)6.455.12Report
Retention Time Peak 2 (min)8.305.85Report
Resolution ( Rs​ ) 3.42 1.65 ≥2.0
Tailing Factor ( Tf​ )1.121.45 ≤1.5
Theoretical Plates ( N )8,5006,200 ≥5000

Conclusion: Column A provides superior resolution ( Rs​=3.42 ) and is selected for full ICH Q2(R2) method validation.

Step-by-Step Experimental Methodology

To ensure data integrity, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria (outlined in Table 1) are strictly met.

Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to the mixture (0.1% v/v).

    • Causality Note: DEA is a critical additive. It acts as a competing base that masks the residual silanols on the silica support, preventing the basic pyridine nitrogen of the analyte from binding and causing severe peak tailing.

  • Degas the mixture via ultrasonication for 10 minutes.

Chromatographic Conditions
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm (optimized for the pyridine chromophore)

  • Injection Volume: 10 µL

Sample Preparation
  • Diluent: Hexane/Ethanol (80:20 v/v).

  • System Suitability Solution: Prepare a racemic mixture of 1-(2,6-dimethoxypyridin-3-yl)ethanol at 1.0 mg/mL.

  • Test Sample: Prepare the synthesized API intermediate at a nominal concentration of 1.0 mg/mL.

ICH Q2(R2) Method Validation on the Optimal Column

The fundamental goal is to2[2]. The validation was executed strictly adhering to the latest ICH Q2(R2) guidelines.

ValidationWorkflow Dev Method Development (CSP Screening & Optimization) Spec Specificity & Selectivity (Blank & Impurity Spiking) Dev->Spec Lin Linearity & Range (0.05% to 150% Nominal) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Sens Sensitivity (LOD & LOQ Determination) Acc->Sens Rob Robustness (Flow, Temp, Mobile Phase) Sens->Rob Rep ICH Q2(R2) Validation Report Rob->Rep

Step-by-step analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Validation Parameters & Mechanistic Execution
  • Specificity: We must3[3]. Blank diluent and known synthetic precursors were injected to confirm zero co-elution at the retention times of the enantiomers.

  • Linearity & Range: The 2[2]. We evaluated the undesired enantiomer from the LOQ (0.05%) up to 150% of the specification limit, yielding an R2 of 0.9998.

  • Accuracy: Evaluated by spiking the undesired enantiomer into the pure desired enantiomer at 50%, 100%, and 150% of the target limit (0.5%).

  • Precision: The guidelines confirm that4[4]. Six replicate injections yielded an RSD of 0.85%.

  • Sensitivity (LOD/LOQ): The5[5]. The LOQ was established at 0.05% relative to the nominal concentration.

Table 2: ICH Q2(R2) Validation Metrics for Column A
Validation ParameterTest ConditionResultAcceptance Criteria
Specificity Blank & Impurity SpikingNo interference at RTNo co-elution
Linearity 0.05% to 150% Nominal R2=0.9998 R2≥0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% - 101.5%95.0% - 105.0%
Precision (Repeatability) 6 Injections at 100%%RSD = 0.85%%RSD ≤2.0%
Sensitivity (LOD) S/N 30.015%Report
Sensitivity (LOQ) S/N 100.05% Specification Limit

Conclusion

For the enantiomeric purity determination of 1-(2,6-dimethoxypyridin-3-yl)ethanol, the immobilized amylose-based CSP (Column A) significantly outperforms the coated cellulose alternative. The helical structure of amylose provides the necessary steric inclusion for the bulky dimethoxypyridine moiety, achieving an impressive resolution of 3.42. By incorporating 0.1% DEA into the mobile phase to mask silanol interactions, the method yields highly symmetrical peaks, passing all stringent ICH Q2(R2) validation criteria for specificity, linearity, accuracy, and precision.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - ICH". ICH.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH81zxrMbCZTYBWrNu2UnUtxU1WyAHn-K1dtA8BzqrY39aTJuMntgtkS47aEEvjKV5Fm2ISe0QDyZihlu1ee3FHD3B_1jjuiXIB9il87HnUl8OqQdX3OuwCfsmMkOzJ5egvVGzJrag6xIs-GT3uCTTDWeKcyHWaGrfJK_pM0xyEPfDVaMnjiqaPgEg=]
  • "Understanding ICH Q2(R2) Guidelines for Analytical Validation". YouTube.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnYMmcDAgzblcuDLZpEu8NsbOvVmVp3sCs9zgQPu1iqlCSymYE2CqT4UhncNqEsnMj1AMDxxF8GM6slQBI8hLcXTjD8DpoZ18B8fsZtqE7QhyuW6nxzxFLmAD_vkECJsTd_YWKiCY=]
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - ICH (Draft Version)". ICH.org.[https://vertexaisearch.cloud.google.
  • Regis Technologies. "System Suitability And Validation For Chiral Purity Assays Of Drug Substances". Registech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbj8H2CvY1_CcCm1S9qBT5TN4WM6HNdRRsVtH9rgTw8a9xT8HtaL4oUpzyR4ihrQofPZj-HcsqTkqprbQIygwFeSrZGDP02DeykqVeewcivk1uZ14BlThAfNK_cXHMozIfuVxl9QC2VDZS]
  • Rasayan Journal of Chemistry. "A Validated LC Method for Determination of the Enantiomeric Purity of Atorvastatin". Rasayanjournal.co.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH1Kax3HIfSjRQ8orWM7VvbyuQNAFJ2AlEv41oiN0A-vL60BjSGn7QUbJAT1a_-pF0oxFayEkyIJ1H2Hef8irDtDMFsgHTXBUhvs6wg_81I3eOO5Ld02n9BJn01QNj7VzjAE_mdim6p0DZctN2M7Wt]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dimethoxypyridin-3-yl)ethanol

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, procedure-driven framework for the proper disposal of 1-(2,6-Dimethoxypyridin-3-yl)ethanol, ensuring the safety of laboratory personnel and environmental stewardship. The causality behind each step is explained to build a protocol that is not just a list of instructions, but a self-validating system of safe practice.

Hazard Identification and Risk Assessment: A Proactive Stance

The molecule consists of two key structural motifs:

  • A 2,6-Dimethoxypyridine Core: The parent compound, 2,6-Dimethoxypyridine, is classified as harmful if swallowed, a cause of serious eye damage and skin irritation, and may cause respiratory irritation[1]. Pyridine and its derivatives are often flammable, toxic, and require disposal as regulated hazardous waste[2][3][4].

  • An Ethanol Side-Chain: Ethanol is a well-known flammable liquid and eye irritant[5][6].

Table 1: Hazard Profile and Precautionary Measures
Hazard CategoryInferred Risk for 1-(2,6-Dimethoxypyridin-3-yl)ethanolRationale & Required Precautions
Acute Toxicity (Oral) Harmful if swallowed Based on the 2,6-Dimethoxypyridine core[1]. Do not eat, drink, or smoke in the work area[1].
Skin Corrosion/Irritation Causes skin irritation Derived from the pyridine moiety[1]. Avoid all skin contact. Wear nitrile or neoprene gloves[9].
Serious Eye Damage Causes serious eye damage/irritation A known hazard for both pyridine and ethanol derivatives[1][5]. Wear chemical splash goggles or a face shield[9].
Respiratory Irritation May cause respiratory irritation A common hazard for substituted pyridines[1]. All handling must occur in a certified chemical fume hood.
Flammability Potentially Flammable/Combustible The ethanol group suggests flammability[5]. The pyridine ring is also flammable[4]. Keep away from heat and ignition sources[10].

Personnel Protection and Engineering Controls

Before beginning any work that will generate waste, ensure the following controls are in place. This preparation is non-negotiable and forms the foundation of a safe disposal workflow.

  • Engineering Controls: All handling and aliquoting of 1-(2,6-Dimethoxypyridin-3-yl)ethanol and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols. Ensure the fume hood has adequate flow and is not cluttered.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.

    • Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles if there is a splash risk[9].

    • Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are appropriate for incidental contact). Gloves must be inspected before use and disposed of as solid hazardous waste after handling[9][11].

    • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) and protects both the handler and the environment.

Step 1: Waste Segregation and Collection

  • Principle: Never mix incompatible waste streams. This prevents dangerous chemical reactions within the waste container.

  • Action: Collect all waste containing 1-(2,6-Dimethoxypyridin-3-yl)ethanol in a dedicated hazardous waste container. This includes pure unused compound, reaction mixtures, and solvent rinses from contaminated glassware. Do not mix this waste with strong oxidizing agents or acids[1][10].

Step 2: Container Selection

  • Principle: The integrity of the waste container is paramount to preventing leaks and spills.

  • Action: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a screw-top, leak-proof cap[12]. The container must be in good condition, with no cracks or residue on the exterior.

Step 3: Waste Labeling

  • Principle: Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Waste 1-(2,6-Dimethoxypyridin-3-yl)ethanol"

    • A complete list of all other chemical constituents and their approximate percentages (e.g., Methanol 80%, Water 10%).

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant, Flammable).

Step 4: Temporary On-Site Storage

  • Principle: Waste must be stored safely at or near the point of generation before being moved to a central accumulation area.

  • Action: Keep the sealed and labeled waste container in a designated satellite accumulation area. This area must be in a well-ventilated location, away from heat, sparks, or open flames, and within a secondary containment bin to catch any potential leaks[3][10]. The container must remain closed at all times except when actively adding waste.

Step 5: Professional Disposal

  • Principle: Final disposal must be handled by trained professionals at a licensed facility.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. Follow their specific procedures for waste transfer and documentation. Never attempt to treat or dispose of the chemical waste yourself through incineration or other means[13].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: If trained and safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow[4][14]. Do not use combustible materials like paper towels to absorb large quantities of a potentially flammable liquid.

  • Collect: Carefully scoop the absorbed material into a designated container for solid hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect this cleaning material as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-(2,6-Dimethoxypyridin-3-yl)ethanol.

G Disposal Workflow for 1-(2,6-Dimethoxypyridin-3-yl)ethanol cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container collect Collect Waste in Container container->collect label_waste Label with 'Hazardous Waste' & Full Chemical Name(s) store Store Sealed Container in Secondary Containment label_waste->store collect->label_waste contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal absorb Contain with Inert Absorbent spill->absorb If safe collect_spill Collect into Sealed Hazardous Waste Container absorb->collect_spill report Report to Supervisor & EHS collect_spill->report report->contact_ehs

Caption: Disposal workflow for 1-(2,6-Dimethoxypyridin-3-yl)ethanol.

References

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Morphisto. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2,6-Dimethoxypyridin-3-yl)ethanol

Topic: Personal protective equipment for handling 1-(2,6-Dimethoxypyridin-3-yl)ethanol Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Profile Compound: 1-(2,6-Dimethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Personal protective equipment for handling 1-(2,6-Dimethoxypyridin-3-yl)ethanol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

Compound: 1-(2,6-Dimethoxypyridin-3-yl)ethanol CAS Number: 1207739-92-1 Molecular Formula: C9H13NO3

As a substituted pyridine derivative utilized in advanced medicinal chemistry and drug development, 1-(2,6-Dimethoxypyridin-3-yl)ethanol presents specific handling challenges [1]. While the ethanol moiety increases hydrogen-bonding capacity, the electron-rich dimethoxypyridine core retains significant lipophilicity. This amphiphilic nature allows pyridine derivatives to rapidly penetrate the epidermal barrier, potentially acting as a carrier for other toxic solvents or reagents [4].

Primary Hazard Classifications (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard Assessment & Causality (E-E-A-T)

To design a self-validating safety protocol, we must understand the causality behind the hazards of substituted pyridines:

  • Permeation Vulnerability: Standard thin-mil latex and nitrile exam gloves offer poor to negligible permeation resistance against pure pyridine and its concentrated liquid derivatives. The chemical molecules "squirm" between the polymer chains of the glove, often without visible degradation [2, 3].

  • Respiratory Sensitization: Pyridine derivatives typically possess low odor thresholds and high mucosal irritability. Inhalation of dust (if solid) or vapors (if dissolved in organic solvents) can lead to acute respiratory tract inflammation and potential central nervous system (CNS) depression [4, 5].

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong acids. The basicity of the pyridine nitrogen can lead to exothermic salt formation if exposed to concentrated acids.

Mandatory PPE Matrix

The following matrix outlines the required Personal Protective Equipment based on operational scale and chemical state.

Hazard VectorRequired PPECausality / Scientific Rationale
Dermal (Hands) Primary: Butyl Rubber or Viton/Butyl gloves.Alternative (Dry Powder <1g): Double-gloved heavy-duty Nitrile (≥8 mil).Nitrile degrades or permits breakthrough of pyridine derivatives rapidly (<10 mins). Butyl rubber provides >480 minutes of breakthrough resistance [2, 3].
Ocular/Face Snug-fitting chemical splash goggles. Face shield (if handling >100 mL solutions).Prevents mucosal absorption. Contact lenses must not be worn, as vapors can become trapped and concentrate against the cornea [4].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).Spill Scenario: NIOSH-approved respirator with Organic Vapor (OV) cartridges.Mitigates H335 respiratory irritation. Pyridine derivatives can cause olfactory fatigue, making odor an unreliable warning property [5].
Body Flame-resistant (FR) lab coat, full-length trousers, closed-toe non-porous shoes.Prevents dermal exposure from accidental spills. The amphiphilic nature of the compound accelerates skin absorption.

Step-by-Step Operational Workflow

This protocol ensures a self-validating system where each step confirms the integrity of the previous one.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational. Verify the flow monitor reads between 80-100 feet per minute (fpm).

  • Solvent Compatibility Check: If dissolving 1-(2,6-Dimethoxypyridin-3-yl)ethanol, verify that the chosen solvent (e.g., Dichloromethane, Methanol) does not compromise your selected glove material [1].

  • Equipment Staging: Place all necessary spatulas, analytical balances, and secondary containment vessels inside the fume hood before opening the chemical container.

Phase 2: Gowning Sequence
  • Don full-length trousers and closed-toe shoes.

  • Put on the FR lab coat and fully button it.

  • Don chemical splash goggles.

  • Gloving: If handling concentrated solutions, don Butyl rubber gloves. If weighing small quantities of dry powder, don a pair of standard inner nitrile gloves, followed by a heavier-duty (≥8 mil) outer nitrile glove. Pull the outer glove cuffs over the lab coat sleeves.

Phase 3: Handling & Execution
  • Opening: Open the primary container of 1-(2,6-Dimethoxypyridin-3-yl)ethanol only within the 6-inch safe zone of the fume hood.

  • Transfer: Use a static-free spatula for powder transfer. Avoid rapid movements that could aerosolize particulates.

  • Dissolution: If preparing a stock solution, add the solvent slowly. Cap the vial immediately after dissolution to prevent vapor escape.

  • Decontamination: Wipe down the exterior of the closed vial and the balance pan with a solvent-dampened wipe (e.g., ethanol or isopropanol) before removing them from the hood.

Phase 4: Doffing Sequence
  • Remove the outer gloves using the "beak method" (pinching the exterior and pulling inside out) to avoid skin contact with the contaminated exterior. Dispose of them in the hazardous solid waste bin.

  • Remove goggles by handling the clean strap at the back of the head.

  • Remove the lab coat.

  • Remove the inner gloves and immediately wash hands with soap and water for a minimum of 20 seconds.

Spill Response and Disposal Plan

Immediate Spill Response (Inside Fume Hood):

  • Alert: Notify personnel in the immediate vicinity.

  • Containment (Solid): If the compound is a dry powder, gently cover the spill with damp paper towels to prevent aerosolization. Do not dry sweep.

  • Containment (Liquid): If dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Using a non-sparking scoop, transfer the absorbed material or wet powder into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse.

Waste Disposal Logistics:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a clearly labeled "Hazardous Solid Waste - Pyridine Derivatives" container.

  • Liquid Waste: Solutions containing 1-(2,6-Dimethoxypyridin-3-yl)ethanol must be segregated into "Non-Halogenated Organic Waste" unless dissolved in a halogenated solvent (e.g., DCM), in which case it goes to "Halogenated Organic Waste".

  • Regulatory Compliance: Never dispose of pyridine derivatives down the sink. All waste must be handled by a certified hazardous waste disposal contractor in accordance with local EPA/environmental regulations [5].

Operational Workflow Visualization

PPE_Workflow Start Start: Chemical Handling Request 1-(2,6-Dimethoxypyridin-3-yl)ethanol CheckState Determine Physical State & Operational Scale Start->CheckState StateSolid Dry Powder (< 1 gram) CheckState->StateSolid StateLiquid Concentrated Solution or Large Scale CheckState->StateLiquid PPE_Solid Double Nitrile Gloves (≥8 mil) Splash Goggles + Lab Coat StateSolid->PPE_Solid PPE_Liquid Butyl Rubber Gloves Face Shield + Splash Goggles StateLiquid->PPE_Liquid FumeHood Execute in Chemical Fume Hood (80-100 fpm face velocity) PPE_Solid->FumeHood PPE_Liquid->FumeHood SpillCheck Did a spill occur? FumeHood->SpillCheck SpillYes Initiate Spill Response: Absorb, Scoop, Decontaminate SpillCheck->SpillYes Yes SpillNo Proceed to Doffing SpillCheck->SpillNo No Waste Dispose as Hazardous Organic Waste (Segregate Halogenated vs Non-Halogenated) SpillYes->Waste SpillNo->Waste

Exposure Mitigation and Operational Workflow for Pyridine Derivatives

References

  • Washington State University. "Glove Selection Chart". WSU Environmental Health & Safety. Available at: [Link]

  • Environmental Protection Agency (EPA). "Chemical Control in the United States: Accomplishments Under the New Chemical Program". EPA Archives. Available at: [Link]

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